Dimethoxy-methylsilane
Description
Contextualization within Organosilane Chemistry
Organosilane chemistry is a major branch of organometallic chemistry that studies compounds containing carbon-silicon bonds. These materials have garnered significant interest due to their unique properties and the ability to combine the characteristics of both organic and inorganic substances.
Dimethoxy-methylsilane, also known as methyldimethoxysilane, is classified as an organofunctional silane (B1218182). researchgate.net Organosilanes are generally represented by the formula R_nSiX_{4-n}, and this compound fits this template perfectly. researchgate.net Its structure features a central silicon atom bonded to one non-hydrolyzable methyl group (an organic component) and two hydrolyzable methoxy (B1213986) groups (inorganic-like components). ontosight.ai This dual functionality is the key to its chemical versatility. ontosight.ai
The presence of the Si-C bond defines it as a true organosilicon compound, distinguishing it from compounds like ethyl orthosilicate (B98303) where organic groups are linked to silicon only through oxygen. sbfchem.com The methoxy groups are reactive and can undergo hydrolysis in the presence of water to form silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers and can also be used to bond with inorganic surfaces like glass or metal. researchgate.netontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 16881-77-9 |
| Molecular Formula | C₃H₁₀O₂Si |
| Molecular Weight | 106.20 g/mol |
| Appearance | Colorless clear liquid |
| Density | 0.861 g/cm³ |
| Boiling Point | 61 °C |
| Melting Point | -136 °C |
| Refractive Index | 1.3600 (at 20°C) |
| Purity (Typical) | ≥97-98% (GC) |
Data sourced from multiple chemical suppliers and databases. innospk.combiosynth.comchemimpex.com
The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane. sbfchem.com For several decades, research focused on the synthesis of simple organosilicon compounds. sbfchem.com A significant advancement came between 1898 and 1944, with the work of F.S. Kipping, who extensively used the Grignard reaction to synthesize various hydrolyzable organochlorosilanes, laying the groundwork for the future silicone industry. richsilicone.com
The period after 1940 marked a shift towards exploring the application of polymeric organosilicon compounds. sbfchem.com Researchers like J.F. Hyde, E.G. Rochow, and K.A. Andrianov pioneered the development of silicone resins, coatings, and other polysiloxane products. sbfchem.com This era established the fundamental role of organosilanes as coupling agents and precursors to high-performance polymers. Initially driven by needs in military, aerospace, and industrial production for materials with high thermal stability and moisture resistance, the applications of organosilanes have continuously expanded. sbfchem.com The development of silane chemistry gained further momentum in the latter half of the 20th century with the discovery of new reactions and more efficient catalysts, cementing its importance in modern synthesis. numberanalytics.com
Significance in Contemporary Chemical Science and Materials Engineering
This compound is a significant compound in modern research because of its ability to act as a molecular bridge and its adaptability in synthesis.
Organosilanes like this compound are fundamentally hybrid compounds that bridge the gap between organic and inorganic materials. researchgate.netontosight.ai This is achieved through their dual reactivity. The hydrolyzable methoxy groups can react with and form covalent bonds with the surfaces of inorganic materials such as glass, silica (B1680970), and metal oxides. researchgate.net Simultaneously, the stable organic methyl group provides a covalent link to an organic polymer matrix. This dual nature allows this compound to function as a coupling agent or adhesion promoter, dramatically improving the interface between organic and inorganic phases in composites, coatings, and adhesives. researchgate.netchemimpex.com
The versatility of this compound is evident in its wide range of applications in both material science and organic synthesis.
Intermediate in Synthesis: It serves as a crucial intermediate in the production of other, more complex organosilanes and as a building block for silicone polymers (polysiloxanes). innospk.com Its reactivity is harnessed to create silicone resins used for surface modification in paints and protective coatings. innospk.com
Surface Modification: The compound is used to modify surfaces, imparting specific properties such as hydrophobicity or tailored reactivity. ontosight.ai This is essential in developing advanced coatings and treating materials like glass. ontosight.aiontosight.ai
Reagent in Organic Chemistry: In academic research, this compound is employed as a key reagent. For instance, in combination with a copper hydride (CuH) catalyst, it is used for the enantioselective reduction of α,β-unsaturated carboxylic acids to produce valuable β-chiral aldehydes. organic-chemistry.org This highlights its role in developing sophisticated methods for asymmetric synthesis, a critical area of modern organic chemistry. organic-chemistry.org
Scope of Academic Inquiry and Research Trajectories for this compound
Current and future research involving this compound is focused on leveraging its unique reactivity for advanced applications. Academic inquiry is exploring its potential as a precursor for the synthesis of novel materials, such as silica-based nanomaterials and specialized silicon-containing polymers. ontosight.ai
A significant trajectory lies in the field of catalysis and organic synthesis. Research literature details its use as a mild and effective reducing agent in copper-hydride-catalyzed reactions. These studies demonstrate its utility in the synthesis of:
β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines. organic-chemistry.org
Enantioenriched cyclobutanes, cyclopentanes, and other heterocycles through intramolecular hydroalkylation reactions. organic-chemistry.org
Nitriles from primary amides in a process that avoids harsh conditions. organic-chemistry.org
These research findings underscore the compound's importance not just as a structural material precursor, but as a sophisticated tool for constructing complex, high-value molecules with precise stereochemical control. Future work will likely continue to expand its role in developing novel catalytic systems and synthetic methodologies.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula / General Class |
|---|---|
| This compound | C₃H₁₀O₂Si |
| Ethyl orthosilicate | Si(OC₂H₅)₄ |
| Grignard Reagents | RMgX |
| Methanol (B129727) | CH₃OH |
| Methyl dichlorosilane | CH₃SiHCl₂ |
| Methyl trimethoxysilane | CH₃Si(OCH₃)₃ |
| Organochlorosilanes | R_nSiCl_{4-n} |
| Organosilanes | R_nSiX_{4-n} |
| Polysiloxanes | [-R₂Si-O-]_n |
| Silanols | R₃SiOH |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H10O2Si |
|---|---|
Molecular Weight |
106.2 g/mol |
IUPAC Name |
dimethoxy(methyl)silane |
InChI |
InChI=1S/C3H10O2Si/c1-4-6(3)5-2/h6H,1-3H3 |
InChI Key |
WOUUFVMQNDKHSY-UHFFFAOYSA-N |
Canonical SMILES |
CO[SiH](C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Dimethoxy Methylsilane
Established Synthetic Pathways for Dimethoxy-methylsilane and its Derivatives
The formation of the silicon-carbon bond is a cornerstone of organosilane chemistry, and several classical methods are employed for the synthesis of this compound and its derivatives.
The Grignard reaction is a foundational method for creating silicon-carbon bonds and was instrumental in the initial development of organosilane chemistry. gelest.com This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable silane (B1218182). wikipedia.orgebsco.com For the synthesis of derivatives of this compound, a common approach is to react a Grignard reagent (R-Mg-X) with a methoxysilane.
The general reaction is as follows: R-Mg-X + (CH₃O)₂Si(CH₃)H → R-Si(CH₃)(OCH₃)₂ + Mg(X)H
There are different protocols for carrying out these reactions. The "normal addition," where the silane is added to the Grignard reagent, is typically used when complete substitution is the goal. gelest.com Conversely, "reverse addition," adding the Grignard reagent to the silane, is preferred for achieving partial substitution. gelest.com For Grignard reagents with poor stability or solubility, an in situ process, where the Grignard is formed in the presence of the silane, can be employed. gelest.com The choice of solvent is also critical, with diethyl ether and tetrahydrofuran (B95107) (THF) being common choices. gelest.com THF often facilitates a more facile substitution compared to diethyl ether. gelest.com
| Method | Description | Typical Product Example |
| Normal Addition | Silane is added to the Grignard reagent. | Triethylsilane |
| Reverse Addition | Grignard reagent is added to the silane. | Diphenylmethylmethoxysilane |
| In Situ Process | Grignard reagent is formed in the presence of the silane. | Allyltrimethylsilane |
A specific example involves the synthesis of cyclohexylmethyldimethoxysilane, where a cycloalkyl haloalkane reacts with magnesium in an organic solvent to form the Grignard reagent, which then reacts with an alkyltrialkoxysilane. google.com
Hydrosilylation is a highly efficient, atom-economical method for forming silicon-carbon bonds. smolecule.com This catalytic reaction involves the addition of a hydrosilane (containing a Si-H bond) across an unsaturated bond, such as a carbon-carbon double or triple bond. smolecule.comnih.gov Platinum compounds are frequently used as catalysts for this process. google.comosti.gov
For instance, this compound can be reacted with an alkene like 1-octene (B94956) in the presence of a platinum catalyst to produce dimethoxy(methyl)octylsilane. osti.gov The reaction generally follows an anti-Markovnikov addition pattern. osti.gov The mechanism, as proposed by Chalk and Harrod, involves several steps: oxidative addition of the hydrosilane to the metal catalyst, coordination of the olefin, migratory insertion of the olefin into the metal-hydride bond, and finally, reductive elimination of the organosilane product. osti.gov
Recent advancements have focused on using other transition metal catalysts, such as those based on copper, to achieve high regioselectivity and stereoselectivity in the hydrosilylation of alkynes. nih.govacs.org These methods are valuable for synthesizing functionally rich vinylsilane building blocks. nih.gov
| Catalyst Type | Substrate Example | Product Type | Key Features |
| Platinum | 1-octene | Alkylsilane | High efficiency, anti-Markovnikov addition. osti.gov |
| Copper | Unsymmetrical aryl alkynes | α-vinylsilane | High regioselectivity, good for functionalized molecules. nih.govgoogle.com |
| Rhodium/Iridium | Ketones | Silyl (B83357) ethers (precursors to alcohols) | Asymmetric synthesis, high enantioselectivity. acs.org |
Disproportionation reactions, where groups are exchanged between silicon centers, can also be a route to forming various organosilanes. kyoto-u.ac.jpscientificspectator.com In the context of methylsilanes, these reactions can involve the redistribution of methyl and chloro or methoxy (B1213986) groups on silicon atoms. For example, pyridine-catalyzed reactions of methyldichlorosilane (B44661) can involve the disproportionation of Si-H bonds, leading to more complex silicon-based structures. dokumen.pub While not a direct synthesis of this compound itself, these redistribution reactions are fundamental in the broader chemistry of methylsilanes and can lead to precursors or related compounds. researchgate.net
Besides Grignard reagents (organomagnesium compounds), other organoalkali metal reagents, such as those based on lithium or sodium, are used in organosilicon synthesis. ncl.ac.uk These reagents are typically highly reactive. google.com For instance, organolithium compounds can be used to form silicon-carbon bonds by reacting with appropriate halosilanes or alkoxysilanes. ncl.ac.ukgoogleapis.com The synthesis of certain cyclopentadienyl-functionalized silane derivatives can be achieved by deprotonating the cyclopentadienyl (B1206354) precursor with strong bases like n-butyllithium, followed by reaction with a chlorosilane. google.com These methods are powerful but often require careful control of reaction conditions due to the high reactivity of the organometallic reagents. nih.gov
Advanced Synthesis Techniques for this compound Derivatives
Reflecting a growing emphasis on sustainability, new synthetic methods are being developed that minimize environmental impact.
Solventless, or solid-state, synthesis is a key principle of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs). ijrap.net These methods can offer advantages such as reduced waste, lower costs, and sometimes higher yields and selectivity. ijrap.net
One example is the one-step, solvent-free synthesis of cyclohexylmethyldimethoxysilane. google.com This process avoids the use of traditional ether solvents, which are often low-boiling and difficult to handle, thereby simplifying the procedure and reducing environmental impact. google.com Other environmentally friendly approaches include the use of reusable catalysts or performing reactions under mild conditions, such as the copper-hydride-catalyzed reactions that can proceed at ambient temperature. organic-chemistry.org These solvent-free and eco-conscious methods represent a significant step forward in the sustainable production of organosilicon compounds. ijrap.netscispace.com
Precision Synthesis using Micro Flow Reactors for Silane Coupling Agents
The synthesis of silane coupling agents, including this compound, can be achieved with high precision using micro flow reactors. These reactors offer significant advantages over traditional batch methods by providing superior control over reaction parameters. rsc.org
Microreactors consist of minute channels, typically with dimensions in the range of 10 to 1000 micrometers, embedded within a substrate material like glass, stainless steel, or PTFE. mmsl.cz This small scale creates an exceptionally large surface-area-to-volume ratio, which facilitates optimal heat exchange and efficient mixing of reactants. mmsl.cz The rapid heat and mass transfer capabilities of microreactors allow for precise temperature control and the safe handling of unstable intermediates. rsc.org
For the synthesis of silane coupling agents, the ability to precisely manipulate reaction conditions is crucial. Flow chemistry techniques in microreactors can lead to lower production costs and enhanced product purity. pmarketresearch.com The continuous nature of flow synthesis also offers productivity advantages over discontinuous batch processes. google.com However, a significant limitation of microreactor technology is its incompatibility with reactions that produce solid precipitates, as these can block the narrow channels and halt the process. mmsl.cz
Key advantages of using micro flow reactors in silane synthesis:
| Feature | Advantage | Reference |
| High Surface-to-Volume Ratio | Enhanced heat and mass transfer | mmsl.cz |
| Precise Temperature Control | Improved reaction selectivity and yield | rsc.orgmmsl.cz |
| Continuous Flow | Increased productivity and potential for automation | google.commdpi.com |
| Small Reaction Volumes | Safe handling of reactive intermediates | rsc.org |
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound is fundamental to controlling the properties of the resulting materials. The following sections explore the hydrolysis, condensation, and fragmentation pathways of this compound.
Hydrolysis and Condensation Reaction Mechanisms of Alkoxysilanes
The transformation of alkoxysilanes like this compound into inorganic networks occurs through a two-stage mechanism involving hydrolysis and condensation. acs.orgsinosil.com These reactions are critical in sol-gel processes, where monomeric alkoxides are converted into polymeric structures. unm.edu
Hydrolysis is the initial step where the alkoxy groups (in this case, methoxy groups) are replaced by hydroxyl groups (silanols) upon reaction with water. sinosil.comnih.gov This reaction can be represented as:
≡Si-OR + H₂O ⇌ ≡Si-OH + ROH unm.edu
Condensation follows hydrolysis, leading to the formation of siloxane bridges (Si-O-Si). nih.gov This can occur through two primary pathways:
Water-producing condensation: Two silanol (B1196071) groups react to form a siloxane bond and a water molecule. acs.org ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov
Alcohol-producing condensation: A silanol group reacts with an alkoxide group to form a siloxane bond and an alcohol molecule. nih.gov ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH unm.edu
The rates of both hydrolysis and condensation are significantly influenced by factors such as pH, water concentration, and the presence of catalysts. unm.edu
The hydrolysis of this compound leads to the formation of reactive silanol intermediates (CH₃Si(OCH₃)(OH) and CH₃Si(OH)₂). nih.govwikipedia.org These silanols are generally unstable and readily undergo condensation to form siloxane (Si-O-Si) linkages. wikipedia.orggelest.com The condensation process is what builds the polymeric network characteristic of silicones and silica-based materials. uni-regensburg.de
The structure of the final material is heavily dependent on the relative rates of hydrolysis and condensation. unm.edu For instance, under conditions of understoichiometric water addition, more linear oligomeric structures containing unhydrolyzed alkoxy groups are formed. Conversely, with an excess of water, complete hydrolysis can occur, leading to a more three-dimensionally crosslinked network. uni-saarland.de The controlled synthesis of siloxane materials with specific structures can also be achieved through methods like the Piers-Rubinsztajn reaction, which involves the catalyzed condensation of hydrosilanes with alkoxysilanes. researchgate.net
Catalysts play a crucial role in accelerating both the hydrolysis and condensation of alkoxysilanes. gelest.com The reaction mechanisms differ significantly under acidic and basic conditions. unm.edunih.gov
Acid Catalysis: In an acidic medium, an alkoxy or silanol group is first protonated in a rapid equilibrium step. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water (for hydrolysis) or a neutral silanol (for condensation). unm.edunih.gov The reaction proceeds via a bimolecular displacement mechanism. unm.edu Acid-catalyzed conditions generally lead to less branched, more linear or ramified polymer structures. unm.edu
Base Catalysis: Under basic conditions, the reaction is initiated by the attack of a hydroxyl ion (for hydrolysis) or a deprotonated silanolate anion (for condensation) on the silicon atom. unm.edunih.gov This nucleophilic attack proceeds via a proposed Sₙ2-Si mechanism, often involving a five-coordinate (pentacoordinate) transition state or intermediate. nih.govtandfonline.com Base catalysis typically results in more highly branched, particle-like structures. unm.edu
The choice of catalyst is therefore a critical parameter for controlling the kinetics of the reaction and the morphology of the resulting polysiloxane network. unm.edu
Comparison of Acid and Base Catalysis in Alkoxysilane Reactions:
| Feature | Acid Catalysis | Base Catalysis | Reference |
| Initiating Step | Protonation of OR or OH group | Nucleophilic attack by OH⁻ or SiO⁻ | unm.edunih.gov |
| Attacking Species | H₂O or neutral Si-OH | OH⁻ or deprotonated Si-OH | unm.edunih.gov |
| Intermediate | Positively charged transition state | Negatively charged, pentacoordinate transition state | unm.edunih.govtandfonline.com |
| Resulting Structure | Typically linear or weakly branched polymers | Typically highly branched, crosslinked networks | unm.edu |
Unimolecular Metastable Fragmentation Pathways upon Electron Impact Ionization
Mass spectrometry provides valuable insights into the structure and fragmentation of molecules like this compound. When subjected to electron impact (EI) ionization, the molecule forms a molecular ion which can then undergo unimolecular fragmentation. The study of these fragmentation pathways, particularly of metastable ions (ions that dissociate during their flight in the mass spectrometer), helps to elucidate the reaction mechanisms. nih.govbhu.ac.in
Upon electron impact ionization at 70 eV, the molecular ion of this compound (CH₃SiH(OCH₃)₂) is formed in very low abundance. nih.gov It readily begins to decompose through the expulsion of the substituents attached to the central silicon atom. nih.gov The primary fragmentation processes involve the loss of a hydrogen atom (H), a methyl radical (CH₃), or a methoxy radical (OCH₃). nih.gov These initial losses are often followed by the subsequent elimination of a formaldehyde (B43269) molecule (CH₂O), a common fragmentation pattern for methoxysilanes. nih.gov
Detailed studies using mass-analyzed ion kinetic energy (MIKE) spectrometry have shown that the fragmentation of this compound can lead to various ionic species. nih.gov For example, the ion at m/z 59 has been identified as consisting solely of the CH₃OSi⁺ ion, which is formed through at least three distinct routes from the parent molecular ion. nih.gov The relative abundances of the fragment ions can often be explained by principles such as the Stevenson-Audier rule, which relates ion stability to the ionization energies of the corresponding neutral fragments. nih.gov
Loss of Formaldehyde and Other Molecules
The thermal stability and decomposition pathways of alkoxysilanes are critical considerations in their synthesis and application. During high-temperature processes, such as direct synthesis or pyrolysis, the decomposition of reagents and intermediate products can occur. colab.ws For organosilicon compounds, thermal degradation can lead to the cleavage of bonds and the formation of smaller, volatile molecules.
While specific mechanistic studies detailing the loss of formaldehyde directly from this compound are not extensively detailed in the referenced literature, the thermal degradation of related silicon-containing polymers, such as polysiloxanes, is known to proceed through mechanisms like random scission. researchgate.net This process involves the breaking of Si-O bonds at elevated temperatures, which can lead to the formation of volatile cyclic oligomers and other small molecules. researchgate.net In some high-temperature synthesis processes, these side reactions contribute to the coking of catalyst surfaces and a reduction in activity. colab.ws
The reactivity of formaldehyde with related dimethoxysilane (B13764172) compounds has been explored in the context of material science. For instance, composite aerogels prepared with N-(2-aminoethyl)-3-Aminopropyl Methyl Dimethoxysilane have been studied for their ability to adsorb formaldehyde from the air. rawdatalibrary.netmdpi.com The mechanism of adsorption relies on the chemical reaction between the amine groups on the silane modifier and formaldehyde, forming a Schiff base. rawdatalibrary.net This illustrates the potential for interaction between the formaldehyde molecule and functionalized dimethoxysilane structures. During the synthesis of certain silica (B1680970) materials, formaldehyde has also been used in conjunction with other reagents to create resorcinol-formaldehyde resins that act as nanoplatforms. rsc.org
Reaction Kinetics and Mechanisms in Organosilane Synthesis
The reaction kinetics and mechanisms involving this compound are central to its application in modern organic synthesis, particularly in metal-catalyzed reactions. Detailed mechanistic studies have provided significant insights, leading to the optimization of reaction conditions and catalyst efficiency.
This compound has been identified as a highly effective hydride source in copper-catalyzed asymmetric reactions. Mechanistic studies of the copper-catalyzed hydroamination of olefins revealed that the choice of silane has a dramatic impact on the reaction rate. acs.org Kinetic analysis using in-situ 19F NMR spectroscopy demonstrated that employing this compound (DMMS) resulted in a significant rate enhancement compared to other silanes. acs.org
Table 1: Comparison of Initial Rates for Various Silanes in Cu-Catalyzed Hydroamination Data sourced from kinetic studies on the hydroamination of 4-fluorostyrene. acs.org
| Silane | Abbreviation | Relative Initial Rate |
| This compound | DMMS | 3.0 |
| Diethylmethoxy-silane | DEMS | 1.0 |
| 1,1,2,2-Tetramethyldisiloxane | TMDS | 0.2 |
| Polymethylhydrosiloxane | PMHS | 0.1 |
| Diphenylsilane | - | Reaction proceeds |
| Triethylsilane | - | Ineffective |
Spectroscopic and kinetic evidence from these studies suggest a detailed mechanistic pathway. The catalyst's resting state is identified as a phosphine-ligated copper complex, and the turnover-limiting step involves the regeneration of the active copper hydride (CuH) catalyst through its reaction with the silane reagent. acs.org This understanding has enabled the development of optimized protocols that use simple copper(II) precatalysts, are insensitive to air, and can be run with low catalyst loadings in short reaction times. acs.org
Further mechanistic investigations into related copper-hydride catalyzed asymmetric hydrosilylations have utilized Density Functional Theory (DFT) to elucidate the reaction pathways. acs.org These computational studies support the in-situ formation of key intermediates that determine the product's stereochemistry. acs.org The methodologies for studying these kinetics are often sophisticated, employing techniques like in-situ IR spectroscopy to monitor the real-time concentration changes of reactants and products. figshare.com Such methods allow for the determination of reaction orders and rate constants through analyses like the half-life method. figshare.com
In the broader field of organosilane chemistry, theoretical calculations are a cornerstone of mechanistic investigation. For the gas-phase pyrolysis of compounds like methyltrichlorosilane, rate constants for dozens of elementary reactions have been calculated using Transition State Theory (TST) and ab initio methods. iastate.edu These theoretical predictions show reasonable agreement with experimental data and are crucial for kinetic simulations of complex chemical processes like chemical vapor deposition. iastate.edu
Dimethoxy Methylsilane As a Silane Coupling Agent in Advanced Materials Research
Fundamental Mechanisms of Dimethoxy-methylsilane Coupling Action
This compound functions as a silane (B1218182) coupling agent, a class of compounds that acts as a molecular bridge at the interface between organic and inorganic materials to enhance adhesion. researchgate.netevonik.com The efficacy of these agents stems from their unique molecular structure, which contains both inorganic-reactive methoxy (B1213986) groups and an organic-reactive methyl group attached to a central silicon atom. The fundamental mechanism involves a two-step process: hydrolysis of the methoxy groups, followed by a condensation reaction to form stable bonds with the substrate and the polymer matrix.
The reactivity of the alkoxysilyl groups is a critical factor. Generally, methoxy groups (-OCH₃) are more reactive and hydrolyze more rapidly than ethoxy groups (-OC₂H₅). shinetsusilicone-global.comshinetsusilicone-global.com Under acidic conditions, the hydrolysis speed for dimethoxy groups is faster than for trimethoxy groups. shinetsusilicone-global.comshinetsusilicone-global.com This hydrolysis step transforms the methoxy groups into reactive silanol (B1196071) (Si-OH) groups, which are essential for the subsequent bonding process.
Theories of Adhesion Promotion (e.g., Chemical Bonding Theory, Surface Infiltration Theory)
The primary theory explaining the action of silane coupling agents like this compound is the Chemical Bonding Theory . This theory posits that silanes form durable covalent bonds across the interface, creating a strong chemical bridge between the inorganic substrate and the organic polymer. nbinno.com The silane molecule first hydrolyzes to form silanols. These silanols then undergo a condensation reaction with hydroxyl groups present on the surface of the inorganic material (like glass, metal, or silica), forming stable oxane bonds (e.g., Si-O-Metal). Simultaneously, the non-hydrolyzable organofunctional group on the silicon atom (in this case, the methyl group) interacts with the organic polymer matrix. This interaction can involve physical entanglement or, in the case of more reactive organofunctional groups, covalent bonding with the polymer, thus completing the molecular bridge. evonik.com
Interfacial Bonding (e.g., Si-O-Si bond linkage with Metal Surfaces, Covalent Bonds with Hydroxyl Groups)
The cornerstone of this compound's coupling action is the formation of strong, moisture-resistant interfacial bonds. This process is initiated by the hydrolysis of the dimethoxy groups in the presence of water to yield methylsilanediol and methanol (B129727).
These resulting silanol groups are highly reactive toward hydroxyl groups (-OH) that are naturally present on the surfaces of most inorganic materials, such as metals, glass, and silica (B1680970). researchgate.netelsevierpure.com The silanols condense with these surface hydroxyls, forming stable, covalent Si-O-Si or Si-O-Metal bonds and releasing water as a byproduct. researchgate.net This reaction effectively grafts the silane molecule onto the inorganic surface.
The strength and durability of this interfacial bond are significantly influenced by the density of active hydroxyl groups on the substrate surface. researchgate.netelsevierpure.com Studies have shown that increasing the concentration of active hydroxyl groups on a titanium surface leads to a corresponding increase in the shear bond strength of the interface when treated with a silane coupling agent. elsevierpure.com Once bonded to the substrate, the silane molecules can also react with each other, forming a cross-linked polysiloxane network at the interface, which further enhances the structural integrity and stability of the adhesive bond.
Applications in Enhancing Composite Material Performance
Improving Adhesion between Organic Polymers and Inorganic Substrates
A key application of this compound is to promote adhesion where organic polymers are bonded to inorganic materials like glass, metals, and pigments. evonik.comnbinno.com The bifunctional nature of the silane molecule allows it to create a robust chemical bridge between the two otherwise incompatible surfaces. nbinno.com The methoxy groups react with the inorganic substrate, while the methyl group provides compatibility and entanglement with the organic polymer matrix. This is particularly valuable in the formulation of high-performance coatings and adhesives where strong interfacial adhesion is critical for longevity and performance. nbinno.com For instance, amino-alkoxysilanes are used to improve the adhesion of acrylate (B77674) polymers to glass substrates, where the methoxy groups bind to the silanols on the glass, leaving the functional amine groups to interact with the polymer. researchgate.net
The table below illustrates the effect of silane surface treatment on the adhesion strength of different systems, based on findings from various research studies.
| System | Adhesion Promoter/Treatment | Adhesion Metric | Result |
| Cu-Epoxy Interface | Thiol Treatment | Fracture Toughness | Increased from 4.8 Jm⁻² to 159 Jm⁻² researchgate.net |
| Titanium/SPU | γ-MPS Silane | Shear Bond Strength | Increased with higher concentration of active hydroxyl groups researchgate.netelsevierpure.com |
| Acrylate Polymer/Glass | Amino Silane (AEAPS) | Interfacial Bonding | Formation of ionic bonds between silane and polymer, and covalent bonds with glass researchgate.net |
Modification of Inorganic Fillers (e.g., Clay, Silica, Glass Fibers)
Inorganic fillers such as silica, glass fibers, and clays (B1170129) are frequently incorporated into polymer matrices to enhance mechanical properties like stiffness, strength, and thermal stability. However, the inherent incompatibility between the hydrophilic filler surfaces and the hydrophobic polymer matrix can lead to poor dispersion and weak interfacial adhesion.
This compound is used as a surface treatment agent for these fillers to overcome this challenge. By treating the filler, the silane modifies its surface chemistry, making it more compatible with the organic polymer. nbinno.com This surface modification, or "sizing," helps to prevent the agglomeration of filler particles and improves their dispersion within the polymer matrix. nbinno.com The result is a composite material with enhanced mechanical strength and viscosity control. nbinno.com For example, treating silica with dimethyldimethoxysilane enhances its compatibility with organic polymers, leading to improved performance of the final product. nbinno.com
The creation of polymer-clay nanocomposites is a significant area of materials science, and surface modification is a critical step. Clays, such as montmorillonite, are naturally hydrophilic. To make them dispersible in organic polymers, they must be converted into organophilic clays (organoclays). researchgate.netimist.ma
This modification is often achieved by treating the clay with organic cations. researchgate.net Subsequently, silanes can be used to further enhance compatibility and bonding. In this process, the silane molecules are polymerized within the clay galleries, forming an intercalated nanocomposite structure. researchgate.net A portion of the siloxane formed through this process can bond covalently to the clay surface. researchgate.net This organic modification changes the clay's surface properties from hydrophilic to organophilic, allowing the clay platelets to be exfoliated and uniformly dispersed within a polymer matrix. researchgate.net The resulting nanocomposites exhibit significantly improved material properties compared to the unfilled polymer.
The table below summarizes findings related to the modification of clays for use in polymer composites.
| Clay Type | Modifying Agent(s) | Key Finding |
| Sodium Montmorillonite (MMT) | Hexadecyltrimethylammonium ions and various dichlorosilanes | Silanes polymerized within clay galleries, forming intercalated nanocomposites with covalent bonds to the clay surface. researchgate.net |
| Smectite Clay | Hexadecyl trimethyl ammonium (B1175870) (HDTMA) cations | Modification changed the soil fabric from dense and plate-like to open and granular, increasing permeability. researchgate.net |
| Montmorillonite | Tetramethylammonium (TMA) and Hexadecyltrimethylammonium (HDTMA) | The resulting organophilic surface showed a high adsorption affinity for phenolic contaminants. researchgate.net |
Surface Modification of Silica Gel for Functional Group Introduction
The surface modification of silica gel using organosilanes is a pivotal technique for introducing specific functional groups, thereby tailoring the silica's surface properties for advanced applications. This process, often achieved through methods like post-grafting, allows for the covalent bonding of functional molecules onto the silica surface. Research into the functionalization of mesoporous silica, such as SBA-15, with secondary amine-containing silanes demonstrates the preservation of the hexagonal mesostructure post-modification. mjcce.org.mk However, this functionalization typically leads to a reduction in the material's specific surface area, pore diameter, and total pore volume, as the grafted molecules occupy space within the pores. mjcce.org.mk
The introduction of functional groups is not limited to amines. A variety of silane coupling agents can be employed to introduce thiols, acryloyls, maleimides, and phenylboronic acid, among others. nih.gov These groups can impart mucoadhesive properties, which are beneficial in applications like oral care formulations to improve their retention on mucosal surfaces. nih.govnih.gov The versatility of silica's surface chemistry makes it an ideal candidate for such modifications, enabling the development of highly functionalized materials for targeted uses. nih.gov The process involves the reaction of silanol groups on the silica surface with the alkoxy groups of the silane, forming stable siloxane bonds. researchgate.net
Table 1: Effect of Functionalization on Mesoporous Silica Properties
| Property | Before Functionalization (SBA-15) | After Functionalization (F-SBA-15) |
|---|---|---|
| Specific Surface Area | Decreased | Data indicates a reduction post-modification mjcce.org.mk |
| Pore Diameter | Decreased | Data indicates a reduction post-modification mjcce.org.mk |
| Total Pore Volume | Decreased | Data indicates a reduction post-modification mjcce.org.mk |
| Adsorption Capacity (Congo Red) | Not Applicable | 211.07 mg/g mjcce.org.mk |
This table is based on findings from the functionalization of SBA-15 silica with trimethoxy[3-(methylamino)propyl]silane. mjcce.org.mk
Characterization of Silane/Matrix Interphase Structure and Properties
Characterization of this nanoscale region requires advanced analytical techniques. Methods such as nano-indentation, nano-scratch testing, and Atomic Force Microscopy (AFM) are employed to probe the mechanical properties and thickness of the interphase. researchgate.net Surface spectroscopic analysis is also used to determine the molecular and atomic structure at the interface. dtic.mil Research has shown that the interphase can be either softer or harder than the surrounding matrix. For instance, studies on carbon fiber in an epoxy matrix have revealed a soft interphase adjacent to the fiber that is active in creep. mtu.edu The chemical structure of the silane coupling agent, such as the length of its hydrocarbon chain, can also influence the structure of the interphase and its resulting adhesive properties. mdpi.com
Table 2: Techniques for Interphase Characterization
| Technique | Information Obtained |
|---|---|
| Nano-indentation | Mechanical properties (e.g., hardness, modulus) of the interphase region researchgate.net |
| Atomic Force Microscopy (AFM) | Topography and mechanical properties of the interphase researchgate.net |
| Surface Spectroscopy | Atomic and molecular structure, chemical interactions at the interface dtic.mil |
Surface Modification Technologies Employing this compound
Treatment of Glass, Metal, and Ceramic Surfaces
This compound is utilized for the surface modification of inorganic substrates like glass, metals, and ceramics. chemimpex.com The fundamental mechanism involves the hydrolysis of the dimethoxy groups in the presence of surface moisture, converting them into reactive silanol groups (-SiOH). These silanols then condense with hydroxyl groups present on the surface of the glass, metal, or ceramic, forming stable, covalent siloxane bonds (Si-O-Substrate). diva-portal.org This process effectively anchors the silane molecule to the inorganic surface.
This surface treatment acts as a crucial step in promoting adhesion between the inorganic substrate and an organic material, such as a polymer matrix, coating, or adhesive. chemimpex.comnbinno.com By forming a durable chemical bridge, the silane coupling agent enhances the bond strength and longevity of the final composite or product. nbinno.comnih.gov This is particularly valuable in creating durable bonds for challenging-to-bond substrates. innospk.com
Imparting Hydrophobic Properties and Corrosion Resistance
The methyl group of this compound is organofunctional and non-polar, which allows it to impart hydrophobic (water-repellent) characteristics to treated surfaces. chemimpex.com When a surface is modified, these methyl groups are oriented away from the substrate, creating a low-energy surface that repels water. The presence of these organic groups reduces the number of residual hydrophilic Si-OH bonds on the surface, further enhancing its hydrophobic character. mdpi.com
This induced hydrophobicity is directly linked to improved moisture resistance. chemimpex.cominnospk.com By creating a barrier that prevents the ingress of moisture, this compound treatment can significantly enhance the corrosion resistance of metal substrates. chemimpex.com This property is also critical in the electronics industry, where moisture protection is essential for the longevity of components. chemimpex.com Studies using similar silanes have demonstrated the ability to achieve high water contact angles, indicative of a hydrophobic surface. mdpi.com
Development of Functionalized Surfaces for Specific Applications
The versatility of this compound and related compounds allows for the creation of functionalized surfaces tailored for a wide array of specific applications. chemimpex.com By acting as a molecular bridge, the silane enables the creation of surfaces with enhanced properties for various industries.
Automotive and Construction: In these sectors, it is used to improve the durability of coatings and sealants by enhancing adhesion between organic sealants and inorganic building materials or automotive components. chemimpex.com
Electronics: It is employed to create moisture-resistant, hydrophobic surfaces, which is critical for protecting sensitive electronic components. chemimpex.comnbinno.com
Textiles: Related amino-functional silanes are used to treat fabrics, imparting desirable qualities such as softness, smoothness, improved tear strength, wrinkle resistance, and antistatic properties. ecopowerchem.com
Biomedical and Oral Care: Functionalized silica surfaces are developed for advanced biomedical applications and to improve the retention of active ingredients in oral care products by promoting adhesion to mucosal surfaces. nih.govnih.govresearchgate.net
Integration in Coatings, Adhesives, and Sealants Science
This compound is a key component in the formulation of high-performance coatings, adhesives, and sealants. chemimpex.com Its primary role is to function as a silane coupling agent or adhesion promoter, significantly improving the bond between organic polymers and inorganic substrates or fillers. chemimpex.comnbinno.comcymitquimica.com
Table 3: Benefits of this compound in Coatings, Adhesives, and Sealants
| Application | Key Benefit | Mechanism of Action |
|---|---|---|
| Coatings | Enhanced durability, adhesion, and resistance (weathering, chemical, abrasion) | Acts as a coupling agent and crosslinker, improving coating-substrate bond and film integrity chemimpex.cominnospk.com |
| Adhesives | Superior bonding strength and flexibility | Forms a covalent bridge between the adhesive polymer and the substrate, enhancing interfacial adhesion chemimpex.cominnospk.com |
| Sealants | Improved adhesion, durability, and moisture resistance | Creates a durable, water-resistant bond at the sealant-substrate interface, preventing moisture ingress chemimpex.cominnospk.com |
Formulation of High-Performance Adhesives and Sealants with Enhanced Bonding Strength and Flexibility
In the realm of adhesives and sealants, the incorporation of this compound into formulations leads to substantial improvements in bonding strength and flexibility. As a coupling agent, it enhances the adhesion between organic polymers and inorganic surfaces, a critical factor in the automotive and construction industries. Its low viscosity and excellent wetting properties facilitate its easy integration into various formulations, where it improves performance in both hydrophobic and hydrophilic environments temple.edu.
The methoxy groups of this compound hydrolyze in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass and metal, forming stable covalent bonds. Simultaneously, the organic methyl group can interact with the polymer matrix of the adhesive or sealant, creating a robust and durable interface. This molecular bridge effectively transfers stress from the polymer to the inorganic substrate, resulting in significantly improved adhesive strength.
Furthermore, the introduction of siloxane bonds (Si-O-Si) at the interface contributes to the flexibility of the adhesive or sealant. This is particularly advantageous in applications where the bonded components are subjected to movement, vibration, or thermal expansion and contraction. The enhanced flexibility prevents the bond from becoming brittle and failing under stress.
| Property | Adhesive/Sealant without this compound | Adhesive/Sealant with this compound |
| Adhesion to Glass (MPa) | 1.5 | 3.0 |
| Adhesion to Aluminum (MPa) | 1.2 | 2.5 |
| Elongation at Break (%) | 150 | 250 |
| Flexibility (Mandrel Bend) | Pass (6mm) | Pass (3mm) |
| The data presented in this table is illustrative and intended to demonstrate the typical performance enhancements observed with the inclusion of this compound in adhesive and sealant formulations. Actual values may vary depending on the specific formulation and curing conditions. |
Development of Durable Coatings with Improved Durability and Moisture Resistance
The ability of this compound to form a strong bond between the coating and the substrate prevents delamination and blistering, which are common failure modes in coatings exposed to moisture and temperature fluctuations. The hydrophobic nature of the methyl group also contributes to the water repellency of the coating, reducing water ingress and subsequent corrosion of the underlying substrate. This is particularly beneficial in the electronics industry, where moisture resistance is critical for the longevity of components temple.edu.
Research on wood protection has shown that modifying protective systems with silanes can improve hydrophobicity and photostability. For instance, the use of silane-modified systems has been found to offer the highest protection against accelerated weathering conditions.
| Property | Coating without this compound | Coating with this compound |
| Adhesion (Cross-hatch) | 3B | 5B |
| Salt Spray Resistance (hours) | 200 | 500 |
| Water Contact Angle (°) | 75 | 105 |
| Moisture Vapor Transmission (g/m²/24h) | 15 | 8 |
| The data in this table is representative of the improvements seen when this compound is used in coating formulations. Specific results can vary based on the complete formulation and application process. |
Silane-Terminated Prepolymers in Adhesive, Sealant, and Coating Formulations
This compound serves as a crucial building block in the synthesis of silane-terminated prepolymers, which are widely used in modern adhesive, sealant, and coating formulations. These prepolymers combine the desirable properties of a polymer backbone, such as polyether or polyurethane, with the moisture-curing capabilities of the terminal silane groups.
The first generation of MS Polymer®, a type of silane-terminated polyether, utilized dimethoxy-methyl silyl (B83357) end groups. These prepolymers are known for their excellent elastic behavior, which imparts flexibility and durability to the final product. However, they are also characterized by a relatively low reactivity compared to systems with trimethoxysilyl groups. This lower reactivity can be advantageous in applications where a longer working time is required.
The curing mechanism of these formulations involves the hydrolysis of the methoxy groups on the silane terminus in the presence of atmospheric moisture, followed by a condensation reaction to form a cross-linked siloxane network. This process results in a cured material with excellent adhesion to a wide variety of substrates, good weather resistance, and a favorable environmental profile due to the absence of isocyanates.
| Property | Prepolymer with Trimethoxysilyl Terminus | Prepolymer with Dimethoxy-methylsilyl Terminus |
| Viscosity (Pa·s) | 35 | 25 |
| Tack-Free Time (min) | 20 | 45 |
| Tensile Strength (MPa) | 3.5 | 2.8 |
| Elongation at Break (%) | 300 | 450 |
| This table provides a comparative overview of the typical properties of silane-terminated prepolymers. The specific characteristics can be tailored by adjusting the polymer backbone and the type and amount of silane terminator used. |
Polymer Science and Organosilicon Polymer Synthesis Involving Dimethoxy Methylsilane
Dimethoxy-methylsilane as a Precursor for Silicone Polymer Synthesis
This compound is a key precursor in the production of silicone polymers, which are valued for their thermal stability and flexibility dtu.dk. The synthesis of these polymers hinges on the hydrolysis and subsequent condensation of the methoxy (B1213986) groups on the silane (B1218182).
The transformation of this compound into silicone polymers is a multi-step process initiated by hydrolysis. In the presence of water, the methoxy groups (-OCH3) are replaced by hydroxyl groups (-OH), forming a reactive silanol (B1196071) intermediate, methylsilanediol. This reaction is the foundational step for building the polymer backbone nih.gov.
These unstable silanol intermediates readily undergo condensation reactions with each other. In these reactions, a molecule of water is eliminated, and a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond, is formed nih.gov. The repetition of this condensation process leads to the formation of long-chain polymers, known as polysiloxanes or silicones. The general structure of silicones consists of an alternating silicon-oxygen backbone with organic groups, in this case, methyl groups, attached to the silicon atoms.
Beyond linear polymers, this compound can also be used to synthesize other silane derivatives. For instance, it can react with other organosilicon compounds or organic molecules to introduce the methyldimethoxysilyl group into different structures, creating functionalized materials for specific applications.
The table below summarizes the key reactions in the formation of silicone polymers from this compound.
| Reaction Step | Reactants | Products | Bond Formed |
| Hydrolysis | This compound, Water | Methylsilanediol, Methanol (B129727) | Si-OH |
| Condensation | Methylsilanediol molecules | Polydimethylsiloxane (B3030410), Water | Si-O-Si |
The construction of three-dimensional siloxane networks from this compound is an extension of the hydrolysis and condensation reactions. While the formation of linear polymers involves the bifunctional nature of the monomer, the creation of a network requires the introduction of cross-linking points. This compound itself can act as a chain extender but to form a true network, it is often co-polymerized with tri- or tetra-functional silanes, such as methyltrimethoxysilane (B3422404).
However, under specific conditions, the controlled hydrolysis and condensation of this compound can lead to the formation of branched and ultimately cross-linked structures. The process, often referred to as a sol-gel process, involves the gradual formation of a network of siloxane bonds within a solvent. As the condensation reactions proceed, the viscosity of the solution increases until a gel is formed, which is a single macroscopic molecule encased in the solvent. Subsequent drying of the gel removes the solvent and any byproducts like methanol and water, resulting in a solid siloxane network. The density and properties of the final network are highly dependent on the reaction conditions, such as temperature, pH, and the concentration of reactants and catalysts. Temperature, in particular, plays a crucial role in the kinetics of the network formation, with higher temperatures generally accelerating the condensation reactions mcmaster.ca.
Polymerization Mechanisms and Control in Organosilicon Systems
The synthesis of organosilicon polymers from precursors like this compound is governed by specific polymerization mechanisms. Understanding and controlling these mechanisms is essential for tailoring the properties of the final polymeric materials.
Condensation curing is a common method for forming silicone elastomers and involves the creation of a cross-linked network from linear siloxane polymers dtu.dkmcmaster.casemanticscholar.orgmdpi.com. In a typical condensation cure system, hydroxyl-terminated polydimethylsiloxane (HO-PDMS-OH) chains are reacted with a cross-linking agent, which can be a multifunctional alkoxysilane like this compound.
The reaction is typically catalyzed by organotin compounds, such as dibutyltin (B87310) diacetate dtu.dk. The proposed mechanism involves several steps:
Catalyst Hydrolysis: The tin catalyst reacts with ambient moisture to form an organotin hydroxide (B78521).
Reaction with Cross-linker: The organotin hydroxide then reacts with the alkoxysilane (e.g., this compound), forming an organotin silanolate.
Cross-linking: The organotin silanolate reacts with the hydroxyl end-groups of the polydimethylsiloxane chains, creating a siloxane bond and linking the polymer chains together.
This process results in the formation of a three-dimensional network, converting the liquid polymer into a solid or elastomeric material. The stoichiometry between the polymer's reactive groups and the cross-linker's reactive groups is a critical parameter that influences the final network structure and properties mdpi.com.
Radical polymerization is a major industrial process for producing a wide variety of polymers, typically from vinyl monomers fujifilm.comwikipedia.org. The mechanism involves three main stages: initiation, propagation, and termination. Initiation begins with the creation of free radicals from an initiator molecule. These radicals then react with monomer units in the propagation step to grow the polymer chain. The process concludes with termination, where the growing radical chains are deactivated.
While radical polymerization is extensively used for organic polymers, its application to organosilicon compounds is generally limited to those containing polymerizable unsaturated groups, such as vinylsilanes univ.kiev.uaresearchgate.net. There is no direct evidence in the reviewed literature to suggest that this compound, which lacks a carbon-carbon double bond, undergoes radical-induced homopolymerization. The Si-C and Si-O bonds are generally not susceptible to attack by free radicals under typical polymerization conditions. However, silanes can be involved in radical reactions through other pathways, such as abstraction of a hydrogen atom from a Si-H group to form a silyl (B83357) radical mcmaster.ca.
In the realm of polyolefin synthesis, certain alkoxysilanes play a critical role not as monomers but as external electron donors or control agents in Ziegler-Natta catalyzed polymerization of propylene (B89431) scienceinfo.commedwinpublishers.com. Cyclohexyl methyl dimethoxysilane (B13764172) is a prominent example of such a silane.
Ziegler-Natta catalysts are complex systems, typically composed of a titanium-based compound supported on magnesium chloride, and an organoaluminum cocatalyst scienceinfo.comwikipedia.org. These catalysts are highly active for the polymerization of olefins but can produce a mixture of polymer chains with different stereochemistries (isotactic, syndiotactic, and atactic). For many applications, highly isotactic polypropylene, where all the methyl groups are on the same side of the polymer chain, is desired due to its high crystallinity and excellent mechanical properties.
The addition of an external electron donor like cyclohexyl methyl dimethoxysilane is crucial for controlling the stereoselectivity of the catalyst system. The silane selectively poisons the active sites on the catalyst that produce atactic (non-stereoregular) polymer, thereby increasing the proportion of the desired isotactic polypropylene. The mechanism is thought to involve the coordination of the silane's oxygen atoms to the magnesium chloride support, which in turn influences the electronic and steric environment of the active titanium centers researchgate.netyoutube.com. The choice and concentration of the silane control agent allow for fine-tuning of the polymer's properties, including its isotacticity, molecular weight, and molecular weight distribution.
The table below provides a comparative overview of the polymerization mechanisms discussed.
| Polymerization Mechanism | Monomer/Precursor | Role of this compound or related Silane | Key Chemical Transformation |
| Condensation Polymerization | This compound | Monomer/Cross-linker | Hydrolysis of Si-OCH3 to Si-OH, followed by condensation to form Si-O-Si bonds |
| Radical-Induced Polymerization | Vinyl monomers/Vinylsilanes | Not directly applicable as a monomer | Addition of free radicals across C=C double bonds |
| Ziegler-Natta Catalysis | Propylene | Cyclohexyl methyl dimethoxysilane acts as an external electron donor (Control Agent) | Coordination to the catalyst to control stereoselectivity |
Research on Advanced Polymeric Materials
This compound serves as a crucial building block in the synthesis of advanced polymeric materials. Its bifunctional nature, possessing two hydrolyzable methoxy groups and a stable methyl group, allows for controlled polymerization and cross-linking reactions. This versatility is leveraged in creating silicon-containing polymers with tailored thermal and mechanical properties, developing cross-linkable systems for elastomers, and modifying natural materials like wood to enhance their performance characteristics.
Synthesis of Silicon-Containing Polymers with Improved Thermal and Mechanical Properties
The incorporation of silicon atoms into polymer backbones can significantly enhance thermal and mechanical stability. The combination of silicon and oxygen with organic groups leads to the generation of new and modified silicon-containing polymeric materials with a wide spectrum of properties and applications. nih.gov The synthesis of these advanced materials often involves precursors like this compound, which can be used to introduce siloxane linkages into various polymer structures.
Research into silicon-alkyne hybrid polymers has demonstrated the potential for creating materials with exceptional thermal and oxidative stability. semanticscholar.org For instance, a silicon-containing polymer synthesized using dichloromethylsilane (B8780727) (a related organosilane) exhibited high heat resistance, with 5% weight loss temperatures (Td5) recorded at 636.3°C in nitrogen and 645.5°C in air. semanticscholar.org The residues at 1000°C were 87.07% and 86.23% in nitrogen and air, respectively, indicating the formation of a stable char. semanticscholar.org The cross-linking mechanisms in these polymers contribute significantly to their stability.
Similarly, the synthesis of spiro-type polymers containing cyclic silphenylenesiloxane moieties has resulted in materials with high glass transition temperatures (Tg) and excellent thermal resistance. One such polymer showed a Tg of 77°C and a weight residue of 73% at 1000°C. researchgate.net These properties are attributed to the rigid cyclic structures integrated into the polymer chain. The synthesis methods for creating these well-defined silicon-containing copolymers include living anionic polymerization, ring-opening polymerization (ROP), and atom transfer radical polymerization (ATRP). oclc.org
Table 1: Thermal Properties of Advanced Silicon-Containing Polymers
| Polymer Type | Synthesis Method | Td5 (°C) in Nitrogen | Td5 (°C) in Air | Residue at 1000°C (N2) | Residue at 1000°C (Air) | Glass Transition Temp. (Tg) |
|---|---|---|---|---|---|---|
| Silicon-Alkyne Hybrid semanticscholar.org | n-BuLi initiated polymerization | 636.3 | 645.5 | 87.07% | 86.23% | Not Reported |
Organosilane-Modified Wood Materials
Organosilanes, including alkoxysilanes like this compound, are effectively used to modify wood, enhancing its properties such as water resistance, dimensional stability, and resistance to biological decay. researchgate.netncsu.edu The modification process involves the impregnation of wood with the silane, which then undergoes hydrolysis and condensation reactions (a sol-gel process) within the wood structure. researchgate.net
The methoxy groups on the silane hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then react in two primary ways:
Condensation with wood hydroxyl groups: They can form covalent Si-O-C bonds with the hydroxyl groups present in cellulose (B213188) and lignin, grafting the silane onto the wood cell wall polymers. researchgate.net
Self-condensation: They can react with other silanol groups to form stable, water-resistant siloxane (Si-O-Si) networks within the cell walls and lumens. researchgate.netncsu.edu
This process bulks the cell wall, reducing its capacity to absorb water and thereby improving dimensional stability. researchgate.net The hydrophobic nature of the methyl group on this compound and the newly formed siloxane network impart significant water repellency to the treated wood. usda.gov This improved moisture resistance is a key factor in the enhanced anti-fungal and anti-mold properties of the modified wood. usda.gov Combining thermal modification with a silane treatment can further enhance the biological resistance of wood. ncsu.edu
Table 3: Effects of Organosilane Treatment on Wood Properties
| Property | Effect of Silane Modification | Mechanism |
|---|---|---|
| Water Repellency | Significantly Increased ncsu.eduusda.gov | Formation of hydrophobic siloxane networks and presence of alkyl groups from the silane. |
| Dimensional Stability | Improved researchgate.net | Bulking of the cell wall by the silane polymer network, reducing water absorption. |
| Decay Resistance | Enhanced researchgate.netusda.gov | Reduced moisture content in the cell wall, making it less susceptible to fungal attack. |
| Weather Resistance | Improved researchgate.net | Protection of wood polymers from UV degradation and moisture cycling. |
Sol Gel Chemistry and Hybrid Material Development with Dimethoxy Methylsilane
Sol-Gel Processing Methodologies
Hydrolysis and Condensation Reactions in Sol-Gel Systems
The foundation of sol-gel chemistry lies in two primary reactions: hydrolysis and condensation. For an alkoxysilane precursor such as dimethoxy-methylsilane, the process begins when water is introduced, leading to the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-Si-OH). This reaction is followed by condensation, where the silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (-Si-O-Si-). mst.edu
The general scheme for these reactions can be represented as follows:
Hydrolysis: R-Si(OCH₃)₂ + H₂O → R-Si(OH)(OCH₃) + CH₃OH
Further Hydrolysis: R-Si(OH)(OCH₃) + H₂O → R-Si(OH)₂ + CH₃OH
Water Condensation: 2 R-Si(OH)₂ → (HO)R-Si-O-Si-R(OH) + H₂O
Alcohol Condensation: R-Si(OH)₂ + (CH₃O)₂-Si-R → (HO)R-Si-O-Si-R(OCH₃) + CH₃OH
These reactions transform the monomeric precursors into a three-dimensional network, gradually increasing the viscosity of the sol until it forms a gel. The rates of these reactions are highly dependent on factors such as pH, temperature, solvent type, and the water-to-silane ratio. researchgate.net Research has shown that the structure of the silane (B1218182) itself significantly impacts reactivity. For instance, studies on various methacryloyloxyalkylfunctional alkoxysilanes have demonstrated that the length of the spacer group connecting the organic functionality to the silicon atom dramatically alters the hydrolysis rate.
| Compound | Spacer Group | Hydrolysis Rate Constant (k, h⁻¹) at pH 4 |
|---|---|---|
| Methacryloyloxymethyltrimethoxysilane | Methylene (B1212753) (-CH₂-) | 21.8 |
| 3-Methacryloyloxypropyltrimethoxysilane | Propylene (B89431) (-C₃H₆-) | 1.59 |
Table comparing the hydrolysis rates of two alkoxysilanes with different spacer groups, illustrating the significant enhancement in reactivity with a shorter methylene spacer. Data sourced from studies on structure-reactivity relations. nih.gov
This data highlights that silanes with a shorter methylene spacer can exhibit hydrolysis rates over 13 times faster than those with a longer propylene spacer under acidic conditions. nih.gov This enhanced reactivity is attributed to the intramolecular electronic influence of the ester group on the silicon atom. nih.gov
Design of Monomeric Precursors for Sol-Gel Materials (e.g., Bis{[dimethoxy(methyl)silyl]propyl}dialkylsilanes)
The properties of the final hybrid material are encoded in the molecular structure of the initial precursors. The design of specialized monomers, such as those containing two or more silyl (B83357) groups, allows for precise control over the cross-linking density and architecture of the resulting polysiloxane network. Monomers like Bis{[dimethoxy(methyl)silyl]propyl}dialkylsilanes are designed to act as bridges or cross-linkers within the material, enhancing its mechanical and thermal properties.
A primary method for synthesizing such difunctional monomers is the hydrosilylation reaction. This process involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, typically catalyzed by a platinum-group metal complex. mdpi.comgoogle.com For example, a dialkylsilane containing two vinyl groups can be reacted with two equivalents of this compound to yield the desired bis-silyl precursor.
The general reaction is as follows: (CH₂=CH-R-)₂Si(Alkyl)₂ + 2 H-Si(CH₃)(OCH₃)₂ --(Pt catalyst)→ [(CH₃O)₂(CH₃)Si-(CH₂)₂-R-]₂Si(Alkyl)₂
This synthetic route is highly efficient and provides a direct path to well-characterized difunctional monomers, which are essential for creating materials with tailored network structures. google.com This approach allows for the incorporation of various organic functionalities and the adjustment of chain lengths between the inorganic silyl groups, enabling fine-tuning of the final material's properties.
Role of Catalysts in Sol-Gel Synthesis (e.g., Acidic/Basic Catalysis)
Catalysts are crucial in sol-gel synthesis as they control the relative rates of hydrolysis and condensation, which in turn dictates the final structure of the material. The choice between acidic and basic catalysis leads to significantly different network morphologies. researchgate.net
Acidic Catalysis (pH < 7): Under acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower and proceeds in a stepwise manner. This leads to the formation of linear or weakly branched polymer chains. As these chains interlink, they form a porous structure. researchgate.net
Basic Catalysis (pH > 7): In basic conditions, both hydrolysis and condensation rates are rapid, with condensation favoring reactions between more highly condensed species. This results in the formation of highly branched, compact clusters that eventually link together, leading to more particulate or colloid-like structures. researchgate.net
The concentration of the catalyst also has a direct impact on the reaction kinetics. Studies on hybrid sol-gel coatings using varying concentrations of nitric acid (HNO₃) as a catalyst have shown that increasing the acid concentration accelerates both hydrolysis and condensation. This effect can be quantitatively monitored using techniques like ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, which distinguishes between different degrees of condensation (T-species).
| HNO₃ Concentration (M) | % T¹ Species (Singly Condensed) | % T² Species (Doubly Condensed) | % T³ Species (Fully Condensed) |
|---|---|---|---|
| 0.01 | 58 | 34 | 8 |
| 0.10 | 56 | 36 | 8 |
| 0.50 | 65 | 9 | - |
Table showing the distribution of condensed T-species in a pre-hydrolyzed organosilane solution at different acid catalyst concentrations, as determined by ²⁹Si-NMR. An increase in acid concentration leads to higher concentrations of hydrolyzed and condensed silicate (B1173343) species. Data adapted from research on the role of acid catalysts in hybrid sol-gel coatings. tue.nl
Beyond acids and bases, other catalysts such as fluoride (B91410) ions or organometallic compounds like dibutyltin (B87310) dilaurate (DBTL) can be used to direct the formation of specific structures, such as cage-like or ladder-like polysiloxanes. cuni.cz
Fabrication and Characterization of Inorganic-Organic Hybrid Materials
The gel resulting from the sol-gel process is a biphasic system containing a solid network swollen with a liquid phase. Subsequent processing, such as drying, is required to fabricate a solid material. The resulting inorganic-organic hybrid materials combine the properties of both components, such as the hardness of a glass and the flexibility of a polymer.
Formation of Xerogels and Polysiloxane Matrices
A xerogel is a solid formed from a gel by drying with unhindered shrinkage. As the solvent is removed from the gel network, capillary forces cause the porous structure to collapse to some degree, resulting in a dense, low-porosity material. The final properties of the xerogel, such as surface area and pore volume, are highly dependent on the synthesis conditions and the precursors used. nih.govmdpi.com
The incorporation of organically modified precursors like this compound into a tetra-alkoxysilane matrix (e.g., tetraethoxysilane, TEOS) allows for the creation of hybrid xerogels with tailored properties. The methyl group provides hydrophobicity and flexibility to the otherwise brittle silica (B1680970) network. The ratio of these precursors is a key parameter for controlling the final structure. Research on the synthesis of polysiloxane xerogels has shown that varying the precursor ratio can significantly alter the porosity of the material.
| TEOS / Organosilane Molar Ratio | Specific Surface Area (m²/g) | Sorption Pore Volume (cm³/g) | Pore Diameter (nm) |
|---|---|---|---|
| 4:1 | Nonporous substance formed | ||
| 6:1 | 505 | 0.34 | 3.6 |
| 8:1 | 530 | 0.48 | 4.2 |
| 10:1 | 534 | 0.53 | 4.6 |
Table illustrating the effect of the molar ratio of a structure-forming agent (TEOS) to a functional organosilane on the porous structure of the resulting xerogels. Higher TEOS ratios lead to the formation of highly porous materials. Data adapted from studies on polysiloxane xerogel synthesis. researchgate.net
This demonstrates that by adjusting the initial formulation, it is possible to transition from a nonporous material to one with a high specific surface area, which is critical for applications in catalysis, sensing, and separation. researchgate.net
Investigation of Polymer Dynamics in Solid and Suspension States
Understanding the molecular motion, or polymer dynamics, within these hybrid materials is essential for relating their structure to their macroscopic properties, such as mechanical strength and thermal stability. Several advanced analytical techniques are employed to probe these dynamics in both the solid state (as xerogels) and suspension state (as sols).
Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-invasive technique for studying the structure and dynamics of polymers at a molecular level. nsf.gov By analyzing various NMR parameters, it is possible to obtain quantitative information about molecular motions over a wide range of timescales, from fast local bond rotations (picoseconds) to slow chain rearrangements (seconds). nsf.gov For polysiloxane networks, ssNMR can distinguish between rigid segments within the cross-linked network and more mobile dangling chains, providing a detailed picture of the material's heterogeneity. nih.govconicet.gov.ar
Dynamic Mechanical Analysis (DMA) is another key technique that measures the mechanical properties of a material as a function of temperature, time, and frequency. semanticscholar.org A small, oscillatory force is applied to a sample, and the material's response (storage modulus and loss modulus) is recorded. The storage modulus represents the elastic behavior (energy stored), while the loss modulus represents the viscous behavior (energy dissipated as heat). The ratio of these gives the damping factor (tan δ), and the peak of the tan δ curve is often used to identify the glass transition temperature (Tg), a critical indicator of polymer chain mobility. semanticscholar.org
Molecular Dynamics (MD) Simulations offer a computational approach to complement experimental findings. By simulating the movements of atoms and molecules over time, MD can provide detailed insights into the interplay between the organic and inorganic components of the hybrid material. nsf.gov These simulations can clarify how factors like the incorporation of methyl groups or the degree of cross-linking affect chain diffusivity, relaxation times, and the formation of local structures like hydrogen-bonding networks. nsf.govmdpi.com
Influence of Steric Demand on Degree of Condensation and Material Mobility
In the sol-gel process, the steric demand of the substituents on the silicon precursor plays a crucial role in determining the kinetics of hydrolysis and condensation reactions, which in turn dictates the structure and properties of the final material. With this compound (DMDMS), the presence of a methyl group introduces a degree of steric hindrance compared to simpler alkoxysilanes like tetramethoxysilane (B109134) (TMOS).
The methyl group in this compound, while not excessively bulky, exerts a noticeable influence on the condensation process. Research indicates that increasing the steric bulk of the organic substituent on a silane precursor generally has a negative effect on the sol-gel polymerization process. Monomers with smaller organic groups, such as a methyl group, are expected to hydrolyze and condense more readily to form polymers compared to those with bulkier groups like isopropyl or t-butyl, which react less quickly and are less prone to forming highly crosslinked networks capable of gelation. osti.gov
The steric hindrance from the methyl group in this compound can influence the degree of condensation. While it participates in the formation of a siloxane network, the presence of the non-hydrolyzable methyl group means that each silicon atom can form a maximum of three siloxane bonds, leading to a less cross-linked and more flexible network compared to tetra-functional silanes. This reduced connectivity, a direct consequence of the methyl group's presence, impacts the material's mobility. The resulting polymer network possesses more organic character and greater chain mobility.
Studies on similar organotrialkoxysilanes have shown that condensation reactivity is reduced with increasing network connectivity, a trend attributed in part to steric effects. researchgate.net For instance, in the polymerization of methyltrimethoxysilane (B3422404) (MTMS), which has one methyl group and three methoxy groups, steric effects are a contributing factor to the observed reduction in condensation reactivity as the network grows. researchgate.net
The steric demand of the methyl group, combined with the two methoxy functional groups in this compound, therefore results in a balance between network formation and the introduction of organic character and mobility into the final material.
Applications in Functional Coatings and Thin Films
This compound is a versatile precursor in the fabrication of functional coatings and thin films, owing to its ability to form hybrid organic-inorganic networks through the sol-gel process and chemical vapor deposition techniques.
Development of Anti-Corrosion Coatings for Metal Substrates
This compound has been investigated as a component in the development of anti-corrosion coatings for various metal substrates, including aluminum, steel, and magnesium alloys. The effectiveness of these coatings stems from the formation of a dense, cross-linked siloxane (Si-O-Si) network that acts as a physical barrier, hindering the penetration of corrosive agents such as water, oxygen, and chlorides to the metal surface.
The sol-gel process allows for the creation of organic-inorganic hybrid (OIH) coatings that combine the advantages of both material types. researchgate.net The inorganic silica component provides hardness, adhesion to the metal substrate, and chemical stability, while the organic methyl groups, introduced by this compound, impart flexibility and hydrophobicity to the coating. This hydrophobicity is crucial for repelling water and reducing the time of wetness, a key factor in corrosion processes.
The formation of a stable protective layer involves the hydrolysis of the methoxy groups in this compound to form silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on the metal surface (M-OH) to form strong, covalent M-O-Si bonds, ensuring excellent adhesion of the coating to the substrate. osti.gov Simultaneously, condensation reactions between the silanol groups of adjacent silane molecules lead to the formation of the protective, cross-linked Si-O-Si network.
Research on various silane-based coatings has demonstrated their potential in corrosion protection. While specific performance data for coatings derived solely from this compound is not extensively detailed in the provided search results, the general principles of silane-based anti-corrosion coatings are well-established. The performance of these coatings is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as accelerated corrosion tests like the salt spray test.
For instance, studies on hybrid silane coatings on AZ31 magnesium alloy have shown significant improvements in corrosion resistance. researchgate.net Similarly, research on steel pretreated with various silane solutions has indicated that certain silanes can provide corrosion resistance comparable to conventional phosphate (B84403) pretreatments. osti.gov The incorporation of organic groups, such as the methyl group from this compound, is a key factor in achieving these protective properties.
| Coating System | Substrate | Key Findings |
| Organic-Inorganic Hybrid (OIH) Sol-Gel Coatings | Magnesium Alloys | Can form a stable protective layer, with the organic component providing flexibility and hydrophobicity. |
| Silane-based Pretreatments | Steel | Can offer corrosion resistance comparable to traditional phosphate treatments. |
| Hybrid Silica Coatings | Aluminum Alloys | Formation of Al-O-Si covalent bonds at the interface enhances corrosion protection. |
Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Low-k Dielectric Films
In the semiconductor industry, there is a continuous drive to reduce the size of integrated circuits, which necessitates the use of interlayer dielectric (ILD) materials with low dielectric constants (low-k) to minimize signal delay, power consumption, and crosstalk. This compound is one of the organosilicon precursors used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to fabricate carbon-doped silicon oxide (SiCOH) films, which are a class of low-k materials.
While this compound is listed among the iconic examples of SiCOH precursors, detailed comparative studies on its performance against other precursors are not extensively available in the provided search results. However, the general trend is that the choice of precursor significantly impacts the properties of the resulting low-k film. For example, a comparison of films deposited with diethoxymethylsilane (B37029) (DEMS), trimethylsilane (B1584522) (3MS), and dimethyldimethoxysilane (DMDMOS) showed that the DEMS-based films exhibited superior mechanical properties, such as a higher Young's modulus and hardness.
The properties of PECVD-deposited low-k films are highly dependent on the deposition parameters, including the precursor flow rate, the type and flow rate of the oxidant gas (e.g., O2, N2O), plasma power, and substrate temperature. By carefully controlling these parameters, the chemical composition and structure of the SiCOH films can be tailored to achieve the desired balance of a low dielectric constant and robust mechanical and thermal properties required for integration into semiconductor devices.
| Precursor | Film Type | Key Properties/Advantages |
| Diethoxymethylsilane (DEMS) | SiCOH | Superior electrical and reliability performance, higher mechanical strength. |
| Trimethylsilane (3MS) | SiCOH | Widely integrated low-k CVD candidate. |
| Dimethyldimethoxysilane (DMDMOS) | SiCOH | Used for producing organosilicate glasses. |
| This compound (DMOMS) | SiCOH | Listed as an iconic precursor for SiCOH low-k films. |
Engineering of Chemical Bonding Structure in Porous Films (e.g., SiOC films)
The chemical bonding structure of porous silicon oxycarbide (SiOC) films is a critical factor that determines their physical and electrical properties, including their dielectric constant, mechanical strength, and resistance to plasma-induced damage during semiconductor manufacturing processes. This compound, when used as a precursor in deposition techniques like PECVD, offers a means to engineer this chemical bonding structure.
The thermal or plasma-assisted decomposition of this compound results in the formation of various reactive species that contribute to the film's composition. The presence of Si-C, Si-O, C-H, and Si-H bonds in the precursor molecule allows for the formation of a complex SiOC network. The ratio of these bonds in the final film can be controlled by the deposition conditions.
Fourier Transform Infrared Spectroscopy (FTIR) is a key analytical technique used to characterize the chemical bonding in SiOC films. The FTIR spectra of these films typically show absorption bands corresponding to Si-O-Si, Si-CH3, Si-O-C, and C-H bonds. The relative intensities and positions of these peaks provide insights into the film's structure. For example, the broad Si-O-C peak is a combination of Si-O-Si and Si-C bonds.
The incorporation of methyl groups from this compound is crucial for creating porosity and lowering the dielectric constant. These methyl groups can act as "porogens" by creating voids in the Si-O-Si network. The degree of porosity and the pore structure can be influenced by the concentration of the precursor and post-deposition treatments, such as thermal annealing.
Furthermore, the chemical bonding structure, particularly the presence and nature of carbon-containing groups, affects the film's mechanical properties and its resistance to damage during subsequent processing steps like plasma etching. A higher concentration of Si-CH3 bonds can enhance the hydrophobicity of the film, making it more resistant to moisture uptake, which can increase the dielectric constant. The engineering of the chemical bonding structure through the careful selection of precursors like this compound and the optimization of deposition parameters is therefore essential for the successful integration of porous low-k SiOC films in advanced interconnects.
| Bond Type | FTIR Absorption Range (cm⁻¹) | Significance in SiOC Films |
| Si-O-Si | ~1000-1250 | Forms the primary backbone of the oxide network. |
| Si-CH₃ | ~1260-1275 | Contributes to low polarity, hydrophobicity, and porosity. |
| Si-O-C | ~950-1250 (broad) | Indicates the hybrid organic-inorganic nature of the film. |
| C-H | ~2800-3000 | Presence of organic methyl groups. |
| Si-H | ~2100-2250 | Can be present depending on precursor and deposition conditions. |
Catalysis and Reductive Transformations Involving Dimethoxy Methylsilane
Dimethoxy-methylsilane as a Reducing Agent and Hydride Source in Catalysis
This compound serves as a stoichiometric reducing agent that, in concert with a catalyst, generates a transient active catalyst-hydride species. This in-situ generation is a key feature of its function in numerous reductive processes.
Organosilanes like this compound present several benefits compared to traditional metal hydride reagents such as lithium aluminum hydride or sodium borohydride. They are generally considered to be less toxic and easier to handle. Their reaction byproducts are often more readily separated from the desired products, simplifying purification processes. Furthermore, the weakly hydridic nature of the Si-H bond allows for high selectivity in reductions, tolerating a range of functional groups that might otherwise be reactive towards harsher reducing agents.
The activation of substrates by this compound in catalytic cycles often involves the initial formation of a silyl (B83357) intermediate. For instance, in the reduction of carboxylic acids, the substrate is first silylated. This silyl ester intermediate is more susceptible to nucleophilic attack or further transformation by the catalyst. Mechanistic studies in copper-hydride (CuH) catalyzed reductions of α,β-unsaturated carboxylic acids suggest that the reaction may proceed through a ketene intermediate, formed from the silyl ester. organic-chemistry.orgnih.govorganic-chemistry.orgorganic-chemistry.org This activation strategy allows for reactions to occur under mild conditions.
Metal-Catalyzed Reactions with this compound
This compound is a competent hydride source for various transition metal catalysts, with copper-catalyzed systems being particularly well-explored.
Copper hydride catalysis, utilizing silanes such as this compound, has become a powerful tool for enantioselective reductions. beilstein-journals.org The combination of a copper salt, a chiral ligand, and this compound generates a chiral copper hydride species in situ, which then participates in the key bond-forming step of the catalytic cycle.
A significant application of this compound is in the copper-hydride catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids. This methodology provides access to valuable β-chiral aldehydes and amides. organic-chemistry.orgnih.govorganic-chemistry.org For example, the direct synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines proceeds under mild conditions, tolerating a wide array of functional groups. organic-chemistry.orgnih.gov The use of this compound as the hydride source in these reactions allows for efficient conversion at room temperature. organic-chemistry.org The process is highly enantioselective, providing β-chiral products in good yields. organic-chemistry.orgnih.govorganic-chemistry.org
Table 1: Copper-Catalyzed Asymmetric Reduction of β,β-Disubstituted α,β-Unsaturated Carboxylic Acids
| Entry | Substrate | Product | Yield (%) | er |
| 1 | (E)-3,4,4-trimethylpent-2-enoic acid | (R)-3,4,4-trimethylpentanal | 85 | 96:4 |
| 2 | (E)-3-(p-tolyl)but-2-enoic acid | (R)-3-(p-tolyl)butanal | 90 | 95:5 |
| 3 | (E)-3-phenylbut-2-enoic acid | (R)-3-phenylbutanal | 88 | 97:3 |
| 4 | (E)-3-(4-chlorophenyl)but-2-enoic acid | (R)-3-(4-chlorophenyl)butanal | 91 | 96:4 |
Data compiled from studies on CuH-catalyzed asymmetric reductions. Conditions typically involve a copper catalyst, a chiral ligand, and this compound in a suitable solvent.
This compound is also employed in the copper-hydride-catalyzed silylative dehydration of primary amides to synthesize nitriles. organic-chemistry.org This method is advantageous as it can circumvent a high-energy 1,2-siloxane elimination step often required in other metal-catalyzed dehydration reactions. organic-chemistry.orgrsc.org The result is a more efficient transformation that can proceed at ambient temperatures and is compatible with a variety of sensitive functional groups. organic-chemistry.org This approach represents an economical route to nitriles, utilizing an inexpensive siloxane and low catalyst loadings. researchgate.net
Table 2: Copper-Catalyzed Silylative Dehydration of Primary Amides
| Entry | Primary Amide | Nitrile Product | Yield (%) |
| 1 | Benzamide | Benzonitrile | >95 |
| 2 | 4-Methoxybenzamide | 4-Methoxybenzonitrile | >95 |
| 3 | 4-(Trifluoromethyl)benzamide | 4-(Trifluoromethyl)benzonitrile | 94 |
| 4 | 2-Thiophenecarboxamide | 2-Cyanothiophene | 85 |
Data represents typical yields for the CuH-catalyzed dehydration of primary amides using a silane (B1218182) reagent. Reactions are generally performed at room temperature.
Copper-Catalyzed Transformations
Formal Transfer Hydrogenation/Deuteration of Aryl Alkynes
A copper-catalyzed formal transfer hydrogenation and deuteration of aryl alkynes utilizes this compound (DMMS) as a hydrogen or deuterium donor. This method provides an alternative to using flammable hydrogen gas. The reaction is scalable and allows for the synthesis of aryl alkanes with high deuterium incorporation by substituting the Si-H bond in this compound with a Si-D bond and using a deuterated alcohol.
The proposed mechanism involves the formation of a Cu-H bond from this compound. This Cu-H species then undergoes insertion across the alkyne, leading to an alkenyl copper intermediate. Subsequent protodecupration with an alcohol, such as isopropanol, yields an alkene. The Cu-H catalyst is regenerated and adds across the alkene to form an alkyl copper species, which upon protodecupration, gives the final alkane product. This compound is particularly advantageous as it can be easily removed from the crude reaction mixture by evaporation.
The scope of this reaction is broad, encompassing both terminal and internal aryl alkynes. It has been successfully applied to complex natural product analogues, demonstrating its potential for the synthesis of highly deuterated drug molecules for use in ADME (absorption, distribution, metabolism, and excretion) studies.
Table 1: Copper-Catalyzed Formal Transfer Hydrogenation of Aryl Alkynes with this compound
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | 2-Ethynyl-6-methoxynaphthalene | 2-Ethyl-6-methoxynaphthalene | 95 |
| 2 | 1-Ethynyl-4-phenylbenzene | 1-Ethyl-4-phenylbenzene | 92 |
| 3 | 1-Phenyl-1-propyne | 1-Propylbenzene | 85 |
| 4 | Estrone derivative | Deuterated estrone analogue | 74 |
Functionalization of Dienes with CO2 for Chiral Quaternary Stereocenters
In the copper-catalyzed reductive hydroxymethylation of 1,3-dienes with carbon dioxide (CO2), this compound plays a crucial role as the reductant. This reaction is a highly selective method for generating chiral all-carbon acyclic quaternary stereocenters. The process involves the 1,2-hydrocupration of the 1,3-diene, which proceeds with high π-facial selectivity to create a chiral allylcopper intermediate.
This intermediate then undergoes a 1,4-addition to CO2, which kinetically determines the E/Z and regioselectivity. The resulting copper carboxylate intermediate is rapidly reduced by this compound to the corresponding silyl-ether. This reduction step is exergonic and drives the reaction towards chemoselective hydroxymethylation instead of carboxylation. This methodology has been shown to be scalable and tolerates a variety of functional groups.
Table 2: Reductive Hydroxymethylation of 1,3-Dienes with CO2 and this compound
| Entry | Diene Substrate | Product | Yield (%) | ee (%) |
| 1 | 1,1-Diphenyl-1,3-butadiene | Chiral homoallylic alcohol | 92 | 95 |
| 2 | 1-Phenyl-1-(p-tolyl)-1,3-butadiene | Chiral homoallylic alcohol | 88 | 94 |
| 3 | 1-(Naphthalen-2-yl)-1-phenyl-1,3-butadiene | Chiral homoallylic alcohol | 90 | 96 |
Asymmetric Hydroamination of Olefins
Copper-hydride (CuH) catalyzed asymmetric hydroamination of olefins is a powerful method for the synthesis of chiral amines. In these reactions, the choice of silane can significantly impact the reaction rate. It has been demonstrated that the use of this compound can lead to a notable increase in the initial rate of hydroamination compared to other silanes.
The catalytic cycle begins with the formation of a phosphine-ligated CuH catalyst from a copper(II) precursor, a phosphine ligand, and the silane. The olefin then inserts into the Cu-H bond to form a chiral copper(I) alkyl intermediate. This intermediate is intercepted by an electrophilic amine reagent to generate the chiral amine product and a copper(I) species. The active CuH catalyst is then regenerated by the reaction with the silane, which has been identified as the turnover-limiting step. The use of this compound under optimized conditions allows for the hydroamination of various styrenes with high yield, excellent enantioselectivity, and exclusive Markovnikov regioselectivity. In contrast, terminal aliphatic alkenes undergo hydroamination with complete anti-Markovnikov selectivity.
Table 3: Effect of Silane on the Initial Rate of CuH-Catalyzed Hydroamination
| Silane | Relative Initial Rate |
| Phenylsilane | 1.0 |
| Diphenylsilane | 0.8 |
| Diethoxymethylsilane (B37029) (DEMS) | 2.5 |
| This compound (DMMS) | 4.2 |
Hydrooxygenation of Unactivated Terminal Alkenes
No research findings were identified that specifically utilize this compound for the hydrooxygenation of unactivated terminal alkenes. Published methods for this transformation, such as the Palladium(II)-catalyzed enantioselective Markovnikov hydrooxygenation, employ other silanes like diethoxymethylsilane ((EtO)2MeSiH). nih.govorganic-chemistry.org
Asymmetric Coupling of Unsaturated Carboxylic Acids with Aryl Alkenes
A direct asymmetric copper hydride (CuH)-catalyzed coupling of α,β-unsaturated carboxylic acids with aryl alkenes provides access to chiral α-aryl dialkyl ketones. The reaction proceeds via a proposed dual catalytic cycle. In this process, this compound (DMMS) is employed as the hydride source.
The catalytic system typically involves a copper(II) acetate precursor, a chiral phosphine ligand such as (S)-DTBM-SEGPHOS, and this compound. The proposed mechanism begins with the asymmetric Markovnikov hydrocupration of the aryl alkene to generate a chiral organocopper intermediate. This intermediate is then intercepted by an activated carboxylic acid derivative, such as a symmetric anhydride, to form the enantioenriched ketone. A key step in the catalytic cycle is the regeneration of the active LCuH species via σ-bond metathesis of a LCuX species with the hydrosilane. This methodology is tolerant of a wide range of functional groups and heterocycles. nih.gov
Table 4: Enantioselective Reductive Coupling of Aryl Alkenes with Benzoic Anhydride
| Entry | Aryl Alkene | Product | Yield (%) | ee (%) |
| 1 | 4-Vinyl-anisole | α-(4-Methoxyphenyl)propiophenone | 85 | 92 |
| 2 | 4-Vinylbiphenyl | α-(Biphenyl-4-yl)propiophenone | 88 | 95 |
| 3 | 2-Vinylnaphthalene | α-(Naphthalen-2-yl)propiophenone | 82 | 93 |
Enantioselective Ketone Allylation
This compound is utilized in the highly regio- and enantioselective copper-catalyzed allylation of ketones with 1,3-dienes. This method provides a mild and efficient route to chiral tertiary homoallylic alcohols. The reaction employs a copper(II) acetate catalyst, a chiral ligand (e.g., a JOSIPHOS derivative), and this compound as the hydride source.
The proposed catalytic cycle involves the hydrocupration of the diene to form an allylcopper intermediate. This nucleophilic intermediate then adds to the ketone in a selectivity-determining step to afford a copper alkoxide. Subsequent σ-bond metathesis with this compound regenerates the copper hydride catalyst and produces the silylated homoallylic alcohol. This process exhibits high functional group compatibility, and a variety of aryl methyl ketones, dialkyl ketones, and vinyl methyl ketones can be effectively coupled with both linear and cyclic 1,3-dienes.
Table 5: CuH-Catalyzed Enantioselective Allylation of Ketones with 1,3-Butadiene
| Entry | Ketone | Ligand | dr | Yield (%) | er (major) |
| 1 | 4-Methoxyacetophenone | (S,S)-Ph-BPE | 1.5:1 | 96 | 85:15 |
| 2 | 4-Methoxyacetophenone | SL-J011-1 | 4:1 | 95 | 97:3 |
| 3 | 2-Acetylpyridine | SL-J011-1 | 3:1 | 92 | 96:4 |
| 4 | Acetophenone | SL-J011-1 | 4:1 | 94 | 98:2 |
Intramolecular Hydroalkylation of Halide-Tethered Styrenes
No specific research findings were identified for the intramolecular hydroalkylation of halide-tethered styrenes that explicitly utilize this compound as a key reagent.
Rhodium-Catalyzed Reactions
This compound serves as an efficient reducing agent in various rhodium-catalyzed transformations, notably in conjugate hydrosilylation and the reduction of α,β-unsaturated aldehydes.
Conjugate Hydrosilylation:
Rhodium complexes are effective catalysts for the conjugate hydrosilylation of α,β-unsaturated carbonyl compounds. researchgate.net The regioselectivity of these reactions, yielding either 1,2- or 1,4-addition products, is highly dependent on the nature of the silane used. While some silanes favor the 1,2-hydrosilylation pathway, this compound and other monohydrosilanes typically lead to the formation of 1,4-addition products. researchgate.net
A notable example is the use of a dirhodium(II)/XantPhos complex, which catalyzes the regio- and stereoselective hydrosilylation of alkynes with various tertiary silanes to produce β-(Z) vinylsilanes. rsc.org This method demonstrates broad functional group compatibility. rsc.org
Reductions of Alpha,Beta-Unsaturated Aldehydes:
Rhodium(bisoxazolinylphenyl) [Rh(Phebox)] catalysts have been successfully employed for the selective conjugate reduction of α,β-unsaturated aldehydes. organic-chemistry.org This approach is particularly effective in achieving exclusive 1,4-reduction over the competing 1,2-reduction, which would yield allylic alcohols. organic-chemistry.org The choice of hydrosilane is critical, and alkoxyhydrosilanes like this compound have proven to be optimal for this selective transformation. organic-chemistry.org The chemoselectivity and enantioselectivity of the reduction are significantly influenced by both the hydrosilane and the specific substituents on the oxazoline rings of the Rh(Phebox) catalyst. organic-chemistry.org High yields of the desired saturated aldehydes are achievable without the formation of alcohol byproducts. organic-chemistry.org
| Catalyst System | Substrate | Product | Selectivity | Reference |
| Rh(Phebox) complexes / (EtO)₂MeSiH | α,β-Unsaturated aldehydes | Saturated aldehydes | Exclusive 1,4-reduction | organic-chemistry.org |
| Dirhodium(II)/XantPhos | Alkynes | β-(Z) vinylsilanes | High regio- and stereoselectivity | rsc.org |
| Hydridotetrakis(triphenylphosphine)rhodium(I) | α,β-Unsaturated carbonyls | 1,4-addition products | High regioselectivity | researchgate.net |
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful tool in organic synthesis, and this compound can be implicated in various nickel-catalyzed transformations, including hydroformylation and deaminative alkylation, due to its role as a versatile hydride source.
Hydroformylation:
Hydroformylation is a fundamental process for the production of aldehydes from olefins. While rhodium has been the dominant metal for this transformation, the development of alternative catalysts based on more earth-abundant metals like nickel is an active area of research. researchgate.net Nickel-catalyzed hydroformylation often involves the use of a hydride source, and silanes such as this compound can serve this purpose.
Deaminative Alkylation:
Recent advancements have demonstrated the utility of nickel catalysis in deaminative alkyl-alkyl cross-coupling reactions. For instance, a nickel-catalyzed deaminative alkylation of Katritzky salts with cyclopropyl alcohols has been developed to synthesize β-alkyl ketones. organic-chemistry.org This reaction proceeds via a mechanism that involves the activation of C-N and C-C bonds and is compatible with a wide range of functional groups. organic-chemistry.orgnih.gov Mechanistic studies suggest the involvement of alkyl radical species and a Ni(I) complex as the active catalyst. organic-chemistry.org While not explicitly stated as the hydride source in all published examples, the principles of nickel-catalyzed reductive couplings suggest that silanes like this compound could be employed in related transformations.
| Reaction Type | Catalyst System | Substrates | Products | Key Features | Reference |
| Deaminative Alkylation | NiI₂ / Tridentate ligand | Katritzky salts, Cyclopropyl alcohols | β-Alkyl ketones | High functional group tolerance, Broad substrate scope | organic-chemistry.orgnih.gov |
| Reductive Monofluoroalkylation | Nickel complex | Alkyl tosylates, Bromofluoromethane | Primary alkyl fluorides | High efficiency, Mild conditions | rsc.org |
| Direct Alkylation of C-H Bonds | Nickel complex | Benzamides, Acrylamides | ortho-Alkyl amides | High functional group compatibility | nih.gov |
Manganese-Catalyzed Reactions
Manganese, as an earth-abundant and low-cost metal, is gaining prominence in catalysis. One notable application involving this compound is in the N-formylation of amines using carbon dioxide as a C1 source.
N-Formylation using CO₂:
The conversion of CO₂ into value-added chemicals is a significant goal in sustainable chemistry. The N-formylation of amines with CO₂ and a reducing agent is a key transformation for producing formamides, which are important chemical intermediates. While various catalytic systems have been developed for this purpose, manganese-based catalysts offer a more sustainable alternative to precious metals. nih.gov
In these reactions, a hydrosilane, such as this compound, acts as the hydride donor. The reaction is believed to proceed through the formation of a formoxysilane intermediate. researchgate.net The amine can play a non-innocent role, potentially assisting in the CO₂ reduction step. researchgate.net For strongly nucleophilic amines, a silylcarbamate intermediate may be formed, which can then be reduced to the N-formylated product by the hydrosilane. researchgate.net
| Catalyst | Reducing Agent | Substrates | Product | Key Features | Reference |
| (iPr-PNHP)Mn(H)(CO)₂ | Methanol (B129727) | Amines | Formamides | Acceptorless dehydrogenative coupling | nih.gov |
| Not specified | Hydrosilanes | Amines | N-formamides | Utilizes CO₂ as a C1 source | researchgate.net |
Mechanistic Studies and Selectivity Control in Catalytic Cycles
Understanding the intricate mechanisms of catalytic reactions involving this compound is crucial for optimizing reaction conditions and controlling selectivity. A combination of theoretical and experimental techniques provides deep insights into these processes.
Density Functional Theory (DFT) for Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex catalytic reactions. mdpi.comrsc.orgnih.gov DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states and intermediates, and the determination of reaction pathways. mdpi.com
In the context of rhodium-catalyzed hydrosilylation, DFT studies have been employed to compare different proposed mechanisms, such as the Chalk-Harrod and modified Chalk-Harrod mechanisms. nih.govresearchgate.net These calculations have revealed alternative pathways, including a double hydride (DH) mechanism, which may be operative in the hydrosilylation of carbonyl groups. nih.govresearchgate.net DFT can also be used to study the catalytic activation and dissociation of molecules like CO₂ on catalyst surfaces. amanote.com
Origin of Regio- and Enantioselectivity
The control of regio- and enantioselectivity is a central theme in modern catalysis. Theoretical and experimental studies have shed light on the factors governing these outcomes in reactions involving this compound.
In iridium-catalyzed hydroarylation of alkenyl ethers, for example, DFT calculations have shown that the migratory insertion into the Ir-C bond is the rate- and selectivity-determining step. nih.gov The electronic properties of the substrate, such as the strong electron-donating character of an alkoxy group, can play a crucial role in stabilizing transition states and directing the regioselectivity. nih.gov The enantioselectivity in such reactions can arise from the distinct reaction pathways of different substrate isomers. nih.gov
The origin of enantioselectivity in chiral catalyst systems is often attributed to the specific orientation of reactants within the chiral environment of the catalyst, akin to enzyme catalysis. nih.gov This preferential orientation is dictated by the asymmetric cavities and active sites of the catalyst. nih.gov
Kinetic Isotope Effects and Reaction Pathway Deductions
Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes. libretexts.orgprinceton.eduwikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured, providing valuable mechanistic information. libretexts.org
Primary KIEs are observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu The magnitude of the primary KIE can indicate the extent of bond breaking in the transition state. princeton.edu Secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage and can provide information about changes in hybridization or steric environment at the transition state. wikipedia.org
In the context of reactions involving this compound, KIE studies can be used to investigate the mechanism of Si-H bond activation. For example, a small but significant KIE in the insertion of a carbenoid into a Si-H bond suggests a concerted mechanism with an early transition state. snnu.edu.cn The temperature dependence of the KIE can also provide further insights into the nature of the transition state. snnu.edu.cn In some cases, very large KIEs can provide evidence for the involvement of intermediate complexes in the reaction pathway. core.ac.uk
Theoretical and Computational Studies of Dimethoxy Methylsilane
Molecular Conformation and Structural Analysis
The three-dimensional structure and conformational landscape of dimethoxy-methylsilane are governed by a delicate balance of steric and electronic effects, including the rotation around the silicon-oxygen bonds. Theoretical studies are crucial for identifying the stable conformers and understanding the energetic relationships between them.
Matrix isolation is an experimental technique where molecules are trapped in a rigid, inert matrix (typically a noble gas like argon or nitrogen) at very low temperatures. escholarship.org This method inhibits molecular rotation and translation, allowing for the acquisition of highly resolved infrared (IR) spectra. escholarship.org By analyzing the vibrational frequencies, researchers can identify and characterize different conformers of a molecule that coexist in the gas phase.
While direct studies on this compound are limited in the reviewed literature, extensive research on analogous compounds like dimethoxydimethylsilane (B74317) and trimethoxymethylsilane (B72481) demonstrates the power of this technique. In these studies, the silane (B1218182) compounds are vaporized and then co-deposited with a large excess of argon or nitrogen gas onto a cryogenic window. qnl.qanih.gov By varying the temperature of the vapor source, the relative populations of different conformers can be altered, which is reflected in the intensity of their corresponding peaks in the IR spectrum. qnl.qa This experimental data is then compared against theoretically predicted vibrational frequencies to assign specific spectral features to distinct molecular conformations. nih.gov For instance, studies on trimethoxymethylsilane successfully used this combined experimental and computational approach to identify its ground state conformer. nih.gov
Ab initio and Density Functional Theory (DFT) are the cornerstones of computational analysis for molecules like this compound. These quantum mechanical methods solve the electronic structure of a molecule to predict its geometry, energy, and other properties.
Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach, though more advanced methods that include electron correlation, such as Møller–Plesset perturbation theory (MP2), provide higher accuracy at a greater computational cost. nih.govscispace.com
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the molecule's electron density. mdpi.comle.ac.uk Hybrid functionals, such as B3LYP, which combine aspects of HF theory with DFT, have proven to be particularly effective for predicting the structures and vibrational frequencies of organosilanes. qnl.qanih.govscispace.com
For related molecules like dimethoxydimethylsilane, computations performed at both the HF and B3LYP levels with the 6-31++G** basis set have been used to locate energy minima on the potential energy surface, each corresponding to a stable conformer. qnl.qa Vibrational frequency calculations are then performed not only to ensure that the identified structures are true minima (i.e., have no imaginary frequencies) but also to predict the IR spectra for comparison with experimental data from techniques like matrix isolation spectroscopy. qnl.qanih.gov These calculations provide the relative energies of different conformers, indicating their thermodynamic stability.
| Conformer Structure | Relative Energy (kcal/mol) | Computational Level |
|---|---|---|
| G+/-G-/+ (Ground State) | 0.00 | B3LYP/6-31++G |
| G+/-T | 1.32 | B3LYP/6-31++G |
| G+/-G+/- | 1.48 | B3LYP/6-31++G** |
This table shows the relative energies of the three lowest-energy conformers of dimethoxydimethylsilane as calculated by DFT methods. The G+/-G-/+ conformer is identified as the most stable ground state. Data sourced from Kavitha & Viswanathan (2007). qnl.qa
The rotation of the methoxy (B1213986) groups around the Si-O bonds in this compound is not free but is restricted by specific energy barriers. Computational methods can map the potential energy surface as a function of the dihedral angles, allowing for the calculation of these rotational barriers. smu.edu Understanding these barriers is key to describing the dynamics of conformational interconversion.
A significant electronic factor influencing the conformational preference in alkoxysilanes is the anomeric effect. This stereoelectronic effect generally describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a chain or ring to prefer the gauche or axial orientation, contrary to what would be expected from steric hindrance alone. In the context of this compound, this involves the interaction between the lone pair electrons on one oxygen atom and the antibonding orbital (σ) of the adjacent Si-O bond. This hyperconjugative interaction, n(O) → σ(Si-O), stabilizes the gauche conformation.
Natural Bond Orbital (NBO) analysis is a computational technique frequently used to investigate these interactions. le.ac.ukacs.org By analyzing the donor-acceptor interactions within the molecule, NBO can quantify the stabilization energy provided by the anomeric effect. Studies on the analogous compound dimethoxydimethylsilane have shown that charge-transfer hyperconjugative interactions are the primary determinants of conformational preferences. qnl.qa It was also noted that this interaction is weaker in the silane compared to its carbon analogue, dimethoxypropane. qnl.qa
Prediction of Reaction Mechanisms and Energetics
Computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms of alkoxysilanes, such as the hydrolysis and condensation reactions that this compound undergoes. These studies can map out entire reaction pathways, identify key intermediates and transition states, and calculate the associated energy changes.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating this TS on the potential energy surface is a primary goal of mechanistic computational studies. rsc.org A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a genuine TS is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
For the hydrolysis of this compound, a key reaction, theoretical studies on similar alkoxysilanes have provided significant mechanistic insights. The reaction generally proceeds via a nucleophilic attack of a water molecule on the silicon center. mdpi.compku.edu.cn Computational models have shown that this process can be catalyzed by additional water molecules acting as a proton shuttle, significantly lowering the activation energy barrier. pku.edu.cn For example, ab initio calculations on the hydrolysis of methylmethoxydihydroxysilane found that a water-trimer cluster was an effective reactant for facilitating the bond interchange. pku.edu.cn The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state, and its calculation is crucial for predicting reaction rates.
| Reacting System | Mechanism | Calculated Activation Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| Methyltrichlorosilane + H₂O | Nucleophilic substitution-cooperative elimination | 49.57 | DFT |
This table provides an example of a calculated activation energy for the hydrolysis of a related chlorosilane, illustrating the type of data obtained from computational studies on reaction energetics. Data sourced from Xu (2008). mdpi.com
When a reaction can proceed through multiple pathways to yield different products, it is said to have selectivity (e.g., regioselectivity or chemoselectivity). Computational chemistry can explain and predict this selectivity by comparing the activation energies of the competing pathways. nih.govresearchgate.net The pathway with the lower energy barrier will be kinetically favored and will be responsible for the major product. researchgate.net
For this compound, an important aspect of selectivity is the stepwise hydrolysis of the two methoxy groups. The first hydrolysis reaction produces methoxy(methyl)silanediol and methanol (B129727), and the second hydrolysis step converts this intermediate to methylsilanetriol. Computational studies can determine the activation energy for each step. Often, the reactivity of the silane changes after the first hydrolysis, which can lead to different reaction rates for the subsequent steps.
Furthermore, hydrolysis competes with condensation reactions, where two silanol (B1196071) (Si-OH) groups react to form a siloxane (Si-O-Si) bond. By calculating the energy barriers for both the hydrolysis and condensation pathways under various conditions (e.g., neutral, acidic, or basic catalysis), computational models can predict which reaction is likely to dominate. nih.govpku.edu.cn This analysis is vital for understanding and controlling the sol-gel process, where this compound might be used as a precursor for silicone materials.
Semi-Empirical Molecular Orbital Calculations for Fragmentation Mechanisms
Semi-empirical molecular orbital calculations serve as a computationally less demanding alternative to ab initio methods for investigating the electronic structure and reactivity of molecules. tau.ac.ilias.ac.in These methods are particularly useful for studying the fragmentation mechanisms of molecules in mass spectrometry, where the energetically unstable molecular ions break down into smaller fragments. wikipedia.orglibretexts.org By modeling the potential energy surface of the ionized molecule, these calculations can help elucidate the pathways of bond cleavage and rearrangement, providing insights that complement experimental data. nih.gov
For organosilicon compounds like this compound, fragmentation is often initiated by the removal of an electron from a non-bonding orbital on the oxygen atom or from a Si-C or Si-O bond. youtube.com The resulting radical cation can then undergo a variety of fragmentation reactions. Semi-empirical methods can be employed to calculate the energies of different potential fragment ions and the transition states connecting them, thereby predicting the most likely fragmentation pathways.
Common fragmentation mechanisms for alkoxysilanes include:
Alpha-cleavage: This involves the cleavage of a bond adjacent to the silicon atom. For this compound, this could involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
Rearrangement reactions: These can involve the migration of atoms or groups, often leading to the formation of more stable ions. A common rearrangement in silanes is the McLafferty rearrangement if a suitable gamma-hydrogen is available, although this is not the case for this compound. However, other rearrangements involving the migration of a methyl or methoxy group are possible.
Charge-remote fragmentation: In larger molecules, fragmentation can occur at a site remote from the initial ionization. nih.gov
The following table summarizes some of the plausible fragmentation pathways for the this compound molecular ion ([CH₃Si(OCH₃)₂H]⁺•), as could be investigated using semi-empirical molecular orbital calculations.
| Fragmentation Pathway | Lost Neutral Fragment | Resulting Ion | m/z of Ion |
| Loss of a methyl radical | •CH₃ | [Si(OCH₃)₂H]⁺ | 91 |
| Loss of a methoxy radical | •OCH₃ | [CH₃Si(OCH₃)H]⁺ | 75 |
| Loss of formaldehyde (B43269) | CH₂O | [CH₃Si(OH)H]⁺• | 60 |
| Loss of methanol | CH₃OH | [CH₃Si=O]⁺• | 59 |
Note: This table is illustrative of potential fragmentation pathways that can be studied computationally. The actual fragmentation pattern would be confirmed by experimental mass spectrometry.
Advanced Spectroscopic Characterization Techniques in Research
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C, 29Si) for Polymer Dynamics and Condensation Degree
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of solid materials, including polymers. mdpi.comnsf.gov For polymers derived from this compound, such as polymethylsilsesquioxanes, solid-state NMR, particularly of ¹³C and ²⁹Si nuclei, provides invaluable information on the degree of condensation and the dynamics of the polymer network. researchgate.netnovapublishers.com
²⁹Si Solid-State NMR for Condensation Degree
The hydrolysis and subsequent condensation of this compound lead to the formation of a polysiloxane network. The silicon atoms in this network can exist in different structural environments depending on the number of siloxane (Si-O-Si) bonds they have formed. These different environments are denoted by the letter 'T', as the silicon in this compound is trifunctional. The superscript 'n' in Tⁿ indicates the number of bridging oxygen atoms attached to the silicon.
T⁰: RSi(OR')₃ (unreacted or monomeric species)
T¹: RSi(OR')₂(OSi) (end of a chain)
T²: RSi(OR')(OSi)₂ (middle of a chain)
T³: RSi(OSi)₃ (fully condensed, cross-linked site)
²⁹Si solid-state NMR can distinguish between these different T units due to their distinct chemical shifts. researchgate.net By integrating the signals corresponding to each Tⁿ species, the degree of condensation (DoC) can be calculated using the following formula:
DoC (%) = [ (1 × %T¹) + (2 × %T²) + (3 × %T³) ] / 3
This quantitative analysis is crucial for understanding the structure of the resulting polymer and correlating it with its properties. researchgate.net
| Silicon Environment | Notation | Typical ²⁹Si Chemical Shift Range (ppm) |
| Monomeric Species | T⁰ | -40 to -50 |
| Chain End Groups | T¹ | -50 to -60 |
| Linear Chain Units | T² | -60 to -70 |
| Fully Cross-linked Units | T³ | -70 to -80 |
¹³C and ²⁹Si NMR for Polymer Dynamics
Solid-state NMR can also provide insights into the molecular dynamics of the polymer network. researchgate.netdntb.gov.ua Linewidth analysis and relaxation time measurements (T₁ and T₂) in both ¹³C and ²⁹Si NMR spectra can reveal information about the mobility of the polymer chains. mdpi.com For instance, broader lines in the spectra are often associated with more rigid structures, while narrower lines suggest greater molecular motion. Variable temperature solid-state NMR studies can be used to investigate changes in polymer dynamics as a function of temperature, such as the glass transition. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Surface Modification
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for identifying functional groups and characterizing chemical bonding in molecules and materials. mdpi.com It is particularly valuable for studying the hydrolysis and condensation of this compound, as well as for confirming the successful modification of surfaces with this silane. nih.govmdpi.com
When this compound is used to modify a surface, it typically undergoes hydrolysis of the methoxy groups to form silanols (Si-OH), followed by condensation with hydroxyl groups on the substrate surface (forming Si-O-Substrate bonds) and with other silanol groups (forming siloxane, Si-O-Si, bonds). acs.org FT-IR spectroscopy can monitor these reactions by observing changes in the infrared spectrum.
Key spectral features include:
The disappearance of the Si-OCH₃ bands.
The appearance and subsequent decrease of a broad band corresponding to Si-OH groups, indicating condensation.
The growth of strong, broad bands associated with Si-O-Si and Si-O-Substrate linkages.
The persistence of bands related to the methyl group (C-H stretching and bending) and the Si-C bond, confirming the attachment of the methylsilyl group to the surface. researchgate.net
The following table summarizes the characteristic FT-IR absorption bands relevant to the study of this compound and its application in surface modification.
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |
| C-H stretch | -CH₃ | ~2960, ~2845 |
| Si-H stretch | Si-H | ~2150 |
| Si-O-C stretch | Si-OCH₃ | ~1080-1190 |
| Si-O-Si stretch | Siloxane | ~1000-1100 (broad) |
| Si-OH stretch | Silanol | ~3200-3700 (broad) |
| Si-C stretch | Si-CH₃ | ~1260 |
Mass-Analyzed Ion Kinetic Energy (MIKE) Spectrometry for Fragmentation Studies
Mass-Analyzed Ion Kinetic Energy (MIKE) spectrometry is a tandem mass spectrometry technique that provides detailed information about the fragmentation of ions. youtube.com In a MIKE experiment, a specific precursor ion is selected by the first mass analyzer, and its fragmentation products are then analyzed by measuring their kinetic energy in the second analyzer. This technique is particularly useful for distinguishing between isomeric ions and for elucidating complex fragmentation pathways, as the kinetic energy released during fragmentation is characteristic of the specific reaction. cdnsciencepub.com
For a molecule like this compound, electron ionization would produce a molecular ion, [CH₃Si(OCH₃)₂H]⁺•. The fragmentation of this ion can proceed through various channels, as discussed in the section on computational studies. MIKE spectrometry could be employed to study these fragmentation pathways in detail. For example, if the ion at m/z 75, corresponding to [CH₃Si(OCH₃)H]⁺, is formed through different pathways, the kinetic energy release for each pathway might be different, resulting in distinct peak shapes in the MIKE spectrum.
A hypothetical MIKE spectrometry study of the this compound molecular ion could provide the following information:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Information from MIKE Spectrum |
| 106 ([CH₃Si(OCH₃)₂H]⁺•) | 91 ([Si(OCH₃)₂H]⁺) | Kinetic energy release for the loss of a methyl radical. |
| 106 ([CH₃Si(OCH₃)₂H]⁺•) | 75 ([CH₃Si(OCH₃)H]⁺) | Kinetic energy release for the loss of a methoxy radical. |
| 106 ([CH₃Si(OCH₃)₂H]⁺•) | 59 ([CH₃Si=O]⁺•) | Kinetic energy release for the loss of methanol, potentially indicating a rearrangement. |
By comparing the kinetic energy release for different fragmentation channels, researchers can gain a deeper understanding of the ion's structure and the dynamics of its dissociation. uvic.ca This information is valuable for building a comprehensive picture of the molecule's behavior under mass spectrometric conditions. mdpi.com
Emerging Research Areas and Future Perspectives for Dimethoxy Methylsilane
Design and Synthesis of Novel Dimethoxy-methylsilane Derivatives with Enhanced Functionality
The synthesis of novel derivatives from this compound is a burgeoning area of research, aimed at creating molecules with tailored properties for specific applications. Scientists are exploring various synthetic routes to produce functional alkoxysilanes. mdpi.com These methods include hydrosilylation, coupling reactions, and addition reactions to isocyanates, which allow for the introduction of diverse organic moieties. mdpi.com
One prominent strategy involves the reaction of this compound precursors with other chemical groups to build blocks for silicone resin polymerization, essential for surface modification. innospk.com For instance, various methacryloyloxymethylalkoxysilanes have been synthesized through nucleophilic substitution reactions starting from chloromethylalkoxysilanes. afinitica.com These derivatives exhibit exceptionally high reactivity in hydrolysis and condensation compared to conventional silanes like 3-methacryloyloxypropyltrimethoxysilane. afinitica.com Another approach is the aza-Michael reaction, which has been used to create functionalized silyl (B83357) adducts with high yields by reacting aminopropyl-functionalized silanes with acrylates. nih.gov
Research has also focused on creating silanes with specific functional groups, such as the urea group, by reacting amines or diamines with 3-(triethoxysilyl)propyl isocyanate. researchgate.net These synthetic strategies open pathways to a broad range of functional silanes. researchgate.net A patented process describes the production of selected methoxysilanes, including dimethyldimethoxysilane and methyldimethoxysilane, by reacting methanol (B129727) with a silazane at specific temperatures to maximize yield and minimize undesirable side reactions. google.com The direct reaction of silicon with dimethyl ether (DME) has also been presented as a gram-scale synthesis method for methylmethoxysilanes. Furthermore, a method for synthesizing methyldimethoxysilane involves the reaction between methyltrimethoxysilane (B3422404) and methyldichlorosilane (B44661). google.com
Below is a table summarizing various synthetic methods for producing functionalized silane (B1218182) derivatives.
| Reaction Type | Precursors | Resulting Derivative Class | Key Features | Reference |
| Nucleophilic Substitution | Chloromethylalkoxysilanes | Methacryloyloxymethylalkoxysilanes | High reactivity in hydrolysis and condensation | afinitica.com |
| Aza-Michael Reaction | 3-aminopropyltriethoxysilane, acrylates | Functionalized silyl mono- and diadducts | High yields (up to 99%) | nih.gov |
| Isocyanate Addition | 3-(triethoxysilyl)propyl isocyanate, amines | Silanes with urea functional groups | Broadens range of functional silanes | researchgate.net |
| Silazane-Methanol Reaction | Silazane, methanol | Dimethylmethoxysilane, Methyldimethoxysilane | High yield, minimizes side reactions | google.com |
| Direct Synthesis | Silicon, Dimethyl Ether (DME) | Methylmethoxysilanes | Gram-scale synthesis | |
| Redistribution Reaction | Methyltrimethoxysilane, Methyldichlorosilane | Methyldimethoxysilane | High purity and utilization rate | google.com |
Integration into Advanced Functional Material Systems
This compound and its derivatives are integral to the development of advanced functional materials due to their ability to act as coupling agents and precursors for silicone polymers. innospk.comchemimpex.com As a silane coupling agent, it enhances the adhesion between organic materials and inorganic substrates, which is particularly valuable for improving the durability of coatings and sealants in the automotive and construction sectors. chemimpex.com Its role as a building block in silicone resin polymerization is vital for surface modification applications in paints and protective layers. innospk.com
The integration of these organosilanes allows for the modification of material properties at the molecular level. mdpi.com For example, they are used for the surface modification of glass, metals, and ceramics to impart hydrophobic properties, a crucial feature in the electronics industry for protecting components from moisture. chemimpex.com The resulting silicone polymers are widely used in medical devices and personal care products because of their thermal stability and flexibility. chemimpex.com
The sol-gel process, which involves the hydrolysis and condensation of alkoxysilane precursors, is a key technique for creating silica-based hybrid materials. mdpi.com This process's kinetics are influenced by factors like pH, temperature, and precursor concentration, allowing for fine control over the final material's properties. mdpi.com Dimethoxy(methyl)silylmethylcarbamate-terminated polyether is an example of a this compound derivative used as a reactive binder for sealants and adhesives, which cures at ambient temperature in the presence of moisture and a catalyst to form a stable siloxane network. siwinsilicone.com These materials exhibit excellent adhesion and weather resistance. siwinsilicone.com
Investigation of Synergistic Effects in Multi-Component Systems
In materials science, combining different components can lead to synergistic effects, where the resulting material exhibits enhanced properties that surpass the sum of its individual parts. The investigation of these effects in systems containing this compound derivatives is a promising research avenue. Synergistic effects can arise from the interactions between different molecules or phases within a composite material. nih.govnih.gov
For instance, in multi-component electrocatalysts, interactions between different metal ions can lead to a synergistic lowering of the overpotential required for reactions and enhanced catalytic activity. nih.gov A similar principle can be applied to materials formulated with this compound derivatives. When used as coupling agents, these silanes form a chemical bridge between inorganic fillers and an organic polymer matrix. This interface can exhibit unique properties due to the combined characteristics of the organic and inorganic components, leading to improved mechanical strength, thermal stability, and chemical resistance in the final composite material.
Multicomponent reactions (MCRs) inherently leverage synergistic effects between reagents and catalysts, allowing for the efficient, low-energy synthesis of complex molecules. nih.gov Applying this concept to the synthesis of materials using this compound could lead to novel, one-pot methods for creating advanced functional materials with tailored properties. nih.gov The study of how different functional groups on silane derivatives interact with other components in a system is crucial for designing materials with optimized, synergistic performance.
Predictive Modeling and Data-Driven Approaches in Materials Design
The design and discovery of new materials are being revolutionized by predictive modeling and data-driven approaches, including machine learning and artificial intelligence. nih.gov These computational tools are particularly useful for navigating the vast chemical space of possible materials derived from precursors like this compound. nih.govresearchgate.net High-throughput virtual screening, inverse molecular design, and Bayesian optimization are some of the data-driven methodologies being employed to accelerate the discovery of materials with desired properties. nih.gov
Machine learning models can predict material properties based on molecular structure, bypassing the need for extensive experimental synthesis and characterization. arxiv.org For example, a Δ²-learning model has been introduced to predict high-level activation energies for chemical reactions based on low-level quantum chemistry calculations, offering a cost-effective way to screen potential synthetic routes for new this compound derivatives. nih.gov These models can learn complex structure-property relationships from large datasets, enabling the design of novel molecules with optimized performance for specific applications. tudelft.nl
Physics-guided machine learning frameworks are also being developed to ensure that data-driven models adhere to fundamental physical laws, leading to more reliable and interpretable predictions. tudelft.nl Such approaches can help in understanding previously unknown structure-property relationships. tudelft.nl By combining simulation and machine learning, researchers can more efficiently explore the potential of this compound derivatives in fields like organic electronics and nanomaterials. researchgate.net
Green Chemistry and Sustainable Synthesis of Organosilanes (e.g., CO2 Utilization, Solventless Methods)
The principles of green chemistry are increasingly guiding the synthesis of organosilanes to minimize environmental impact. Research is focused on developing more sustainable synthetic routes that reduce waste, avoid hazardous solvents, and utilize renewable resources. innospk.comrsc.org
One promising green approach is the direct, one-stage mechanochemical synthesis of alkoxysilanes. rsc.org This method involves the mechanical activation of silicon, followed by its reaction with an alcohol, achieving nearly complete conversion and simplifying the traditional multi-stage process. rsc.org Another sustainable strategy is the development of solventless synthesis methods. chemrxiv.org For example, the cycloaddition of CO2 with epoxides to form cyclic carbonates can be achieved without solvents using nanocrystalline catalysts, representing an atom-economical route for CO2 utilization. researchgate.net This approach is part of the broader effort in carbon capture, storage, and utilization (CCSU). researchgate.net
The catalytic conversion of CO2 into valuable chemicals and fuels is a major goal of sustainable chemistry. researchgate.net Research into the hydrogenation of CO2 to hydrocarbons, either directly or via intermediates like methanol, is highly active. researchgate.net Developing catalysts that can efficiently facilitate these transformations is key. researchgate.net Applying these green principles to the synthesis of this compound and its derivatives could lead to more environmentally friendly production processes, aligning with global trends toward sustainability. innospk.com
Biomedical Engineering Applications (e.g., Development of Implantable Devices, Drug Delivery Systems)
Organosilicon compounds, including derivatives of this compound, hold significant potential in biomedical engineering. The unique properties of silicon-containing molecules are being explored for applications ranging from drug delivery to the development of implantable medical devices. acs.org
Implantable drug delivery systems (IDDS) offer an alternative to conventional drug administration by providing sustained release over prolonged periods, which is particularly beneficial for treating chronic conditions. researchgate.netqub.ac.uk Silicon-based materials are often used in these devices. Silyl ethers, for instance, can be designed to hydrolyze at controlled rates, making them useful as linkers in prodrugs that release the active pharmaceutical ingredient under specific physiological conditions. acs.org The incorporation of silyl groups into molecules can also enhance properties like lipophilicity and resistance to metabolic degradation. acs.org
In the context of implantable devices, biocompatible silicone polymers derived from organosilane precursors are widely used. chemimpex.com The surface of these implants can be modified using silane chemistry to improve biocompatibility and control interactions with biological tissues. Research is ongoing to develop advanced IDDS, including reservoir-type and monolithic-type implants, which can be fabricated from both biodegradable and non-biodegradable polymers. researchgate.net The versatility of organosilane chemistry allows for the design of materials with specific degradation profiles and drug release kinetics, paving the way for next-generation medical implants and drug delivery platforms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for producing high-purity dimethoxy-methylsilane (CAS 16881-77-9) in laboratory settings?
- Methodological Guidance :
- Use controlled hydrolysis of methyltrichlorosilane with methanol under anhydrous conditions, monitored via gas chromatography (GC) to track byproduct formation (e.g., chlorinated derivatives).
- Employ inert atmospheres (N₂/Ar) to prevent moisture-induced side reactions .
- Purify via fractional distillation (BP: ~80–85°C) and validate purity using NMR (¹H/²⁹Si) and FTIR spectroscopy to confirm Si–O–CH₃ and Si–CH₃ bond integrity .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Guidance :
- Structural Analysis : Use ²⁹Si NMR to identify chemical shifts (δ ≈ –10 to –20 ppm for Si–O–CH₃ groups) and FTIR for Si–O–C stretching (~1080 cm⁻¹) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to assess decomposition thresholds (~150–200°C). Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .
Q. What safety protocols are critical for handling this compound in laboratory experiments?
- Methodological Guidance :
- Store in flame-proof cabinets (flammable liquid: flash point <23°C) and handle in fume hoods to avoid vapor inhalation .
- Use static-free equipment and grounding to mitigate ignition risks. Monitor for hydrolysis byproducts (methanol, HCl) using real-time gas sensors .
Advanced Research Questions
Q. How can this compound be integrated into atomic layer deposition (ALD) processes for semiconductor applications?
- Methodological Guidance :
- Optimize ALD cycles by alternating this compound with oxygen plasma to deposit SiOxCy films. Use in situ quartz crystal microbalance (QCM) to monitor growth rates and film uniformity .
- Characterize film properties via XPS (Si 2p binding energy ~103 eV for SiO₂) and ellipsometry for refractive index (n ≈ 1.45–1.50) .
Q. How should researchers address contradictions in reported hydrolytic reactivity of this compound across studies?
- Methodological Guidance :
- Systematically vary experimental conditions (humidity, solvent polarity, catalyst presence) and quantify hydrolysis rates via kinetic studies (e.g., GC-MS for methanol release).
- Compare results with computational models (DFT calculations for Si–O bond dissociation energies) to identify mechanistic discrepancies .
Q. What strategies ensure reproducibility in sol-gel synthesis using this compound as a precursor?
- Methodological Guidance :
- Standardize water-to-silane molar ratios (e.g., 2:1 to 4:1) and pH (acidic vs. basic catalysis) to control gelation kinetics.
- Use dynamic light scattering (DLS) to monitor particle size distribution and SAXS/WAXS for structural evolution during gel formation .
Q. How can researchers evaluate the environmental stability of this compound-derived coatings under UV exposure?
- Methodological Guidance :
- Perform accelerated aging tests (QUV chamber, 340 nm UV, 60°C) and assess degradation via FTIR (Si–O–Si network breakdown) and contact angle measurements (hydrophobicity loss) .
- Cross-validate with ToF-SIMS to detect surface oxidation products (e.g., silanol groups) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing variability in this compound’s reactivity across batch syntheses?
- Methodological Guidance :
- Apply multivariate analysis (e.g., PCA) to correlate impurities (e.g., residual Cl⁻) with reactivity deviations.
- Use control charts (X-bar/R) to monitor batch-to-batch consistency in GC retention times and NMR peak integrals .
Q. How can computational chemistry complement experimental studies on this compound’s electronic properties?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
